Famitinib
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYKDOLBLYGRB-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945380-27-8, 1044040-56-3 | |
| Record name | Famitinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famitinib, (Z) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11741 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FAMITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Famitinib's Mechanism of Action in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famitinib (B1672043) is a multi-targeted tyrosine kinase inhibitor (TKI) that potently inhibits key drivers of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound in angiogenesis. It details its primary kinase targets, the downstream signaling pathways it modulates, and its effects on endothelial cell functions. This document also includes a compilation of quantitative inhibitory data and detailed experimental protocols for key in vitro and in vivo angiogenesis assays to facilitate further research and development.
Introduction
Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for their growth, invasion, and dissemination.[1] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a central regulator of this process.[2][3][4] this compound is an orally bioavailable small-molecule TKI that has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical and clinical studies.[5][6][7][8] Its mechanism of action is centered on the potent inhibition of several receptor tyrosine kinases (RTKs) that are pivotal for tumor angiogenesis and growth.[9][10]
Molecular Targets of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by targeting multiple RTKs involved in vascular development and tumor progression. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of VEGF-induced angiogenesis, the inhibition of VEGFR-2 is central to this compound's mechanism.[6][9] this compound blocks the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][3]
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): PDGFRβ signaling is crucial for the recruitment and stabilization of pericytes, which are essential for the maturation and integrity of newly formed blood vessels. By inhibiting PDGFRβ, this compound can disrupt the pericyte coverage of tumor vessels, leading to vessel instability and regression.
-
c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is involved in various cellular processes, including cell proliferation and survival.[11] In the context of angiogenesis, c-Kit inhibition can contribute to the overall anti-tumor effect by directly targeting tumor cells that express this receptor and potentially affecting mast cells which can release pro-angiogenic factors in the tumor microenvironment.[9]
Quantitative Inhibitory Activity of this compound
The potency of this compound against its primary targets has been quantified in various preclinical studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) |
| c-Kit | 2.3[5][7] |
| VEGFR-2 | 4.7[5][7] |
| PDGFRβ | 6.6[5][7] |
Signaling Pathways Modulated by this compound
This compound's inhibition of its primary targets leads to the disruption of key downstream signaling pathways that drive angiogenesis.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. This compound blocks these initial steps, leading to the inhibition of major downstream pathways:
-
PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation. This compound's inhibition of VEGFR-2 phosphorylation prevents the activation of Phospholipase Cγ (PLCγ), which in turn blocks the activation of Protein Kinase C (PKC) and the subsequent Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade.
-
PI3K-Akt-mTOR Pathway: This pathway is a critical regulator of endothelial cell survival and proliferation. By inhibiting VEGFR-2, this compound prevents the activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, a serine/threonine kinase that promotes cell survival by inhibiting apoptotic proteins.
PDGFRβ and c-Kit Signaling
While less detailed in the context of this compound's anti-angiogenic mechanism, the inhibition of PDGFRβ and c-Kit contributes to the overall anti-tumor effect. The inhibition of PDGFRβ disrupts pericyte function, leading to unstable tumor vasculature. The inhibition of c-Kit can directly impact tumor cell proliferation and survival.
Effects on the Tumor Microenvironment
This compound's anti-angiogenic activity also modulates the tumor microenvironment (TME). By normalizing the tumor vasculature, this compound can alleviate hypoxia and improve the delivery of other therapeutic agents. Furthermore, some studies suggest that this compound can enhance anti-tumor immunity by increasing the infiltration of CD8+ T cells and M1-type tumor-associated macrophages while reducing the number of myeloid-derived suppressor cells.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anti-angiogenic activity of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of its targets.
Protocol:
-
Reagents and Materials: Recombinant human kinases (VEGFR-2, PDGFRβ, c-Kit), appropriate peptide substrates, ATP, kinase assay buffer, 96-well plates, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In a 96-well plate, add the recombinant kinase, the peptide substrate, and the this compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection reagent. f. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
HUVEC Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Protocol:
-
Cell Culture: Culture HUVECs in endothelial growth medium (EGM).
-
Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Starve the cells in a low-serum medium for 4-6 hours. Then, treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in a low-serum medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Visualization: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Angiogenesis Model
This model assesses the in vivo anti-angiogenic efficacy of this compound.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., human gastric cancer BGC-823 cells) into the flank of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound orally once daily.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Perform immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31 or CD34) to determine the microvessel density (MVD).
-
Data Analysis: Compare the tumor growth rates and MVD between the control and this compound-treated groups.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action in angiogenesis. Its primary activity against VEGFR-2, PDGFRβ, and c-Kit disrupts key signaling pathways essential for endothelial cell proliferation, survival, and migration, as well as pericyte function. This leads to the inhibition of tumor angiogenesis and a subsequent reduction in tumor growth. The ability of this compound to also modulate the tumor microenvironment further enhances its therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other anti-angiogenic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. corning.com [corning.com]
- 4. In vitro kinase assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Famitinib: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib (B1672043) is a small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) that plays a significant role in anticancer therapy by concurrently inhibiting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Molecular Targets of this compound
This compound exerts its therapeutic effects by targeting several receptor tyrosine kinases (RTKs). The primary targets of this compound are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Stem Cell Factor Receptor (c-Kit), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[3][4][5] Additionally, this compound has been reported to inhibit other related kinases, including VEGFR3, FMS-like tyrosine kinase 1 (Flt1), FMS-like tyrosine kinase 3 (Flt3), and the proto-oncogene tyrosine-protein kinase receptor Ret.[1][2]
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary molecular targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-Kit | 2.3 ± 2.6 |
| VEGFR2 | 4.7 ± 2.9 |
| PDGFRβ | 6.6 ± 1.1 |
| VEGFR3 | Data not available |
| Flt1 | Data not available |
| Flt3 | Data not available |
| Ret | Data not available |
Data sourced from preclinical studies.[4]
Signaling Pathways Targeted by this compound
By inhibiting its molecular targets, this compound disrupts key signaling cascades that are crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.
VEGFR2 Signaling Pathway
This compound's inhibition of VEGFR2 is a cornerstone of its anti-angiogenic activity. VEGFR2 is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream pathway.
c-Kit Signaling Pathway
The c-Kit receptor is involved in various cellular processes, including proliferation, differentiation, and survival, particularly in hematopoietic stem cells and gastrointestinal stromal tumors (GIST).[6] Mutations leading to constitutive activation of c-Kit are oncogenic drivers in several cancers. This compound's inhibition of c-Kit blocks these pro-survival and proliferative signals.
PDGFRβ Signaling Pathway
PDGFRβ signaling is integral to cell growth, proliferation, and migration, particularly in mesenchymal cells.[7] Dysregulation of this pathway is implicated in various cancers and fibrotic diseases. This compound's blockade of PDGFRβ disrupts these pathological processes.
Experimental Protocols
The determination of this compound's molecular targets and its inhibitory activity involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the inhibitory potency of this compound against its target kinases.
1. Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR2, c-Kit, PDGFRβ)
-
Specific peptide substrate for each kinase
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection
-
This compound stock solution (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well microplates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Detection reagents (e.g., scintillation fluid, luminescence/fluorescence-based detection kits)
-
Microplate reader (scintillation counter, luminometer, or fluorometer)
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Reaction Setup: In each well of the microplate, add the kinase enzyme, its specific substrate, and the diluted this compound or control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., a mix of cold ATP and [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Methods: Use a detection kit (e.g., ADP-Glo™, HTRF®) that measures either the amount of ADP produced or the phosphorylated substrate using specific antibodies and a luminescence or fluorescence signal.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][8][9][10]
Cell Viability Assay (MTS Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.[4]
1. Materials:
-
Cancer cell lines (e.g., BGC-823, MGC-803 human gastric cancer cells)[4]
-
Complete cell culture medium
-
This compound stock solution
-
96-well sterile microplates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS) solution
-
Microplate reader (absorbance at 490 nm)
2. Procedure:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.6 to 20.0 µM).[4] Include a vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).[4]
-
MTS Addition: Add the combined MTS/PMS solution to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTS into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC50 value for cell growth inhibition.[3][11][12]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
1. Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., BGC-823)[4]
-
This compound formulation for oral gavage
-
Vehicle control (e.g., physiological saline)
-
Calipers for tumor measurement
-
Animal housing and care facilities
2. Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 or 100 mg/kg, daily by oral gavage) or the vehicle control for a specified period (e.g., 21 days).[4]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for markers of angiogenesis like CD34).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to assess antitumor efficacy.[13][14][15]
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments in the preclinical evaluation of a multi-targeted tyrosine kinase inhibitor like this compound.
In Vitro Evaluation Workflow
Logical Relationship of this compound's Action
Conclusion
This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key receptor tyrosine kinases. Its ability to simultaneously block pathways crucial for angiogenesis, tumor cell proliferation, and survival underscores its therapeutic potential in a range of solid tumors. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other targeted therapies. The detailed understanding of its molecular targets and the downstream consequences of their inhibition is paramount for optimizing its clinical application and for the design of future anticancer agents.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camrelizumab plus this compound in previously chemo-immunotherapy treated patients with advanced NSCLC: results from an open-label multicenter phase 2 basket study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro kinase assay [bio-protocol.org]
- 10. In vitro protein kinase assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Famitinib's Effect on VEGFR and PDGFR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famitinib (B1672043) is a multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates significant anti-tumor and anti-angiogenic effects by primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibitory effects on the VEGFR and PDGFR signaling pathways. This document outlines the biochemical potency of this compound, details common experimental protocols for its evaluation, and visualizes its impact on key cellular signaling cascades.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, particularly VEGFR-2, are key mediators of this process. Similarly, the Platelet-Derived Growth Factor (PDGF) and its receptor, PDGFR, play crucial roles in tumor cell proliferation, survival, and the regulation of the tumor microenvironment. This compound is an orally bioavailable TKI designed to inhibit these critical pathways, thereby exerting a dual effect of inhibiting tumor angiogenesis and directly suppressing tumor cell growth.
Mechanism of Action of this compound
This compound competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR-2 and PDGFR-β. This inhibition prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, migration, and survival.
Inhibition of VEGFR Signaling
By targeting VEGFR-2, this compound effectively inhibits the signaling cascade initiated by VEGF. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-associated angiogenesis.
Inhibition of PDGFR Signaling
This compound's inhibition of PDGFR-β disrupts the signaling pathways responsible for the proliferation and survival of tumor cells and pericytes. This dual action on both tumor cells and the tumor vasculature contributes to its potent anti-tumor activity.
Quantitative Data
The inhibitory potency of this compound against key kinases has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 4.7 ± 2.9[1] |
| PDGFR-β | 6.6 ± 1.1[1] |
| c-Kit | 2.3 ± 2.6[1] |
Table 1: Biochemical IC50 values of this compound against key tyrosine kinases.
In cellular assays, this compound has been shown to inhibit the proliferation of various cancer cell lines. For example, in BGC-823 and MGC-803 gastric cancer cells, the IC50 values were 3.6 µM and 3.1 µM, respectively[1].
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR and PDGFR signaling pathways and the point of inhibition by this compound.
Figure 1: this compound's inhibition of the VEGFR-2 signaling pathway.
Figure 2: this compound's inhibition of the PDGFR-β signaling pathway.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of VEGFR-2 and PDGFR-β.
Materials:
-
Recombinant human VEGFR-2 or PDGFR-β kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer
-
96-well plates
-
Plate reader (scintillation counter or luminescence/fluorescence reader)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the kinase, substrate, and this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify kinase activity by measuring the incorporation of the phosphate (B84403) group into the substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the VEGFR and PDGFR signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-PDGFRβ, anti-PDGFRβ, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Figure 3: A typical workflow for Western Blot analysis.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound or a vehicle control orally, daily.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
Conclusion
This compound is a potent multi-targeted tyrosine kinase inhibitor that effectively blocks the VEGFR and PDGFR signaling pathways. Its ability to inhibit both angiogenesis and direct tumor cell proliferation underscores its therapeutic potential in a variety of solid tumors. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the molecular mechanisms of this compound and similar targeted therapies.
References
In-Vitro Efficacy of Famitinib: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various preclinical and clinical studies.[1][2] This technical guide provides an in-depth overview of the in-vitro studies of this compound on cancer cell lines, focusing on its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in cancer drug discovery and development.
This compound's primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[3][4] These include the Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), stem cell factor receptor (c-Kit), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By targeting these receptors, this compound disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival, and the induction of apoptosis (programmed cell death).[3]
Data Presentation: In-Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Gastric Cancer | BGC-823 | 3.6 | [5] |
| Gastric Cancer | MGC-803 | 3.1 | [5] |
Table 2: Inhibitory Activity of this compound against Purified Kinases
| Kinase Target | IC50 (nM) | Citation |
| c-Kit | 2.3 | [5] |
| VEGFR-2 | 4.7 | [5] |
| PDGFRβ | 6.6 | [5] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
DNA Fragmentation Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Fixation and Permeabilization:
-
Culture cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Incubate the cells with TdT reaction buffer for 10 minutes.
-
Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTPs.
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, indicating their activation state.
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the targeted pathways and the experimental workflow.
This compound's Mechanism of Action
This compound is a multi-targeted TKI that primarily inhibits VEGFR2, c-Kit, and PDGFRβ. This inhibition blocks the downstream signaling cascades that promote cancer cell growth and survival.
Caption: this compound inhibits VEGFR2, c-Kit, and PDGFRβ, blocking downstream signaling.
Experimental Workflow for In-Vitro Analysis
The following diagram outlines the general workflow for the in-vitro evaluation of this compound's anti-cancer activity.
Caption: Workflow for in-vitro evaluation of this compound on cancer cell lines.
Integrated Downstream Signaling of this compound's Targets
This diagram illustrates the convergence of the signaling pathways inhibited by this compound. The inhibition of VEGFR2, c-Kit, and PDGFRβ leads to the suppression of key downstream effectors such as Akt and ERK.
Caption: Integrated downstream signaling pathways inhibited by this compound.
Conclusion
This technical guide summarizes the key in-vitro findings on the anti-cancer effects of this compound. The provided data and detailed experimental protocols offer a solid foundation for researchers to design and conduct further studies to explore the full therapeutic potential of this promising multi-targeted TKI. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of this compound's mechanism of action and its evaluation in a laboratory setting. As research progresses, a more comprehensive understanding of this compound's efficacy across a wider range of cancer types will undoubtedly emerge, paving the way for its effective clinical application.
References
Famitinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib is a novel, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in a range of solid tumors. Developed by Jiangsu Hengrui Medicine Co., Ltd., it primarily targets key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.
Discovery and Development
This compound, also known as SHR1020, was developed as a structural analog of sunitinib (B231) with the aim of achieving an improved therapeutic profile.[1] The discovery process focused on identifying a potent inhibitor of key RTKs implicated in tumor growth and angiogenesis. Preclinical studies demonstrated its potent anti-tumor activity in various xenograft models and its ability to enhance the efficacy of standard chemotherapy agents such as oxaliplatin (B1677828) and 5-fluorouracil. Following promising preclinical results, this compound has undergone extensive clinical evaluation in a variety of solid tumors, including colorectal, gastric, and non-small cell lung cancer.[1][3][4]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound by its developers is proprietary, a plausible synthetic route can be postulated based on the synthesis of its core structural components, the pyrrolo[3,2-c]pyridine and 2-indolinone moieties, as well as the synthesis of structurally related compounds like sunitinib. The synthesis likely involves a convergent approach, where the two key heterocyclic systems are synthesized separately and then coupled in the final steps.
A potential retrosynthetic analysis suggests the disconnection of the exocyclic double bond, leading back to a pyrrolo[3,2-c]pyridin-4-one aldehyde or a related activated derivative and a 5-fluorooxindole (B20390). The pyrrolo[3,2-c]pyridin-4-one core can be constructed through various methods, including those involving intramolecular cyclization of substituted pyridines. The 2-indolinone moiety is a common scaffold in medicinal chemistry and can be synthesized from corresponding anilines.
A generalized synthetic scheme would likely involve:
-
Synthesis of the Pyrrolo[3,2-c]pyridin-4-one core: This could be achieved through a multi-step sequence starting from a substituted pyridine (B92270) derivative, followed by the formation of the fused pyrrole (B145914) ring.
-
Synthesis of 5-fluorooxindole: This is a commercially available or readily synthesized intermediate, typically prepared from 4-fluoroaniline.
-
Aldol (B89426) Condensation: The final key step would be a base-catalyzed aldol condensation between the activated pyrrolo[3,2-c]pyridin-4-one intermediate and 5-fluorooxindole to form the characteristic exocyclic double bond of this compound.
-
Introduction of the side chain: The diethylaminoethyl side chain is likely introduced onto the pyrrolo[3,2-c]pyridin-4-one core at an appropriate stage of the synthesis.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple RTKs, thereby disrupting downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[5]
Kinase Inhibition Profile
This compound is a potent inhibitor of several key tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.[1][2]
| Kinase Target | IC50 (nM) |
| c-Kit | 2.3 |
| VEGFR2 | 4.7 |
| PDGFRβ | 6.6 |
This compound also demonstrates inhibitory activity against other related kinases, including VEGFR3, Flt1, and Flt3.[5][6][7]
Signaling Pathway Inhibition
By inhibiting these RTKs, this compound blocks the phosphorylation of downstream signaling molecules, leading to the suppression of several critical cellular processes:
-
Anti-angiogenesis: Inhibition of VEGFR2, the primary mediator of VEGF-induced angiogenesis, prevents the proliferation, migration, and tube formation of endothelial cells, thereby cutting off the tumor's blood supply.[5]
-
Inhibition of Tumor Cell Proliferation: By targeting c-Kit and PDGFRβ, which are often overexpressed or mutated in various cancers, this compound directly inhibits the growth and survival of tumor cells.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest at the G2/M phase in cancer cells.[1]
Quantitative Data Summary
Preclinical Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BGC-823 | Gastric Cancer | 3.6 | [1] |
| MGC-803 | Gastric Cancer | 3.1 | [1] |
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| BGC-823 (Gastric) | This compound (50 mg/kg) | >85 | [1] |
Clinical Trial Data
| Trial Phase | Cancer Type | Treatment | Median PFS | ORR (%) | DCR (%) | Reference |
| Phase II | Metastatic Colorectal Cancer | This compound | 2.8 months | 2.2 | 59.8 | [3] |
| Phase II | Metastatic Colorectal Cancer | Placebo | 1.5 months | 0 | 31.4 | [3] |
| Phase I | Advanced Solid Tumors | This compound (25 mg) | - | - | - | Recommended Phase II dose |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of this compound against its target kinases.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, c-Kit)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, the respective kinase, and the serially diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTS) Assay
Materials:
-
Cancer cell lines (e.g., BGC-823, MGC-803)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (TUNEL) Assay
Materials:
-
Cancer cells treated with this compound
-
TUNEL assay kit
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control to induce apoptosis.
-
Harvest and fix the cells according to the TUNEL kit protocol.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Perform the TUNEL labeling reaction to fluorescently label the fragmented DNA.
-
Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantification.
In Vivo Xenograft Study
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., BGC-823)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily for the duration of the study.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action targeting key pathways in tumor angiogenesis and proliferation. Its potent preclinical activity has translated into encouraging results in clinical trials for various solid tumors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the continued evaluation and potential future applications of this compound. Further research is warranted to fully elucidate its therapeutic potential in a broader range of malignancies and in combination with other anti-cancer agents.
References
- 1. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11198683B2 - Method for preparing tyrosine kinase inhibitor and derivative thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20200299275A1 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Famitinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Combating Tumor Growth and Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Famitinib (B1672043) is a novel, orally active, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-metastatic activity in a range of preclinical and clinical studies. By simultaneously targeting multiple key signaling pathways involved in tumor progression, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit), this compound effectively inhibits tumor angiogenesis, proliferation, and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways, to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction
The development of targeted therapies has revolutionized the landscape of cancer treatment. Unlike traditional chemotherapy, which non-selectively targets rapidly dividing cells, targeted therapies are designed to interfere with specific molecules involved in the growth, progression, and spread of cancer. This compound is a multi-targeted TKI that has emerged as a promising therapeutic agent for various solid tumors.[1][2] Its ability to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously contributes to its broad-spectrum anti-tumor activity and potential to overcome resistance mechanisms associated with single-target agents.[1] This guide will delve into the core mechanisms of this compound, providing detailed technical information to support further research and development.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the activity of several key RTKs that are crucial for tumor growth and metastasis.
Inhibition of Angiogenesis
A hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which is essential for supplying tumors with nutrients and oxygen.[1] this compound is a potent inhibitor of VEGFR-2 and VEGFR-3, the primary mediators of angiogenesis and lymphangiogenesis, respectively.[1][3] By blocking the signaling cascades initiated by these receptors, this compound effectively cuts off the tumor's blood and lymphatic supply, thereby impeding its growth and ability to metastasize.[1][2]
Inhibition of Tumor Cell Proliferation and Survival
In addition to its anti-angiogenic properties, this compound directly targets RTKs that drive tumor cell proliferation and survival. These include c-Kit and PDGFRs.[1][2] Aberrant activation of these receptors is a common feature in various malignancies, including gastrointestinal stromal tumors (GISTs) and some gastric cancers.[1][2] By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2]
Targeting Other Key Kinases
This compound also demonstrates inhibitory activity against other RTKs implicated in cancer, such as FMS-like tyrosine kinase-3 (Flt-3) and RET.[3] This multi-targeted approach allows this compound to combat cancer on multiple fronts, potentially reducing the likelihood of drug resistance.[1]
Signaling Pathways
The anti-tumor activity of this compound is a direct result of its ability to disrupt key signaling pathways. The following diagrams illustrate the primary pathways targeted by this compound.
References
- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third‐generation EGFR inhibitor HS‐10296 in combination with this compound, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter phase 2 trial of camrelizumab plus this compound for women with recurrent or metastatic cervical squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Famitinib in Xenograft Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of Famitinib (B1672043), a multi-targeted receptor tyrosine kinase inhibitor, in various xenograft models. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative efficacy data, and insights into the drug's mechanism of action.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1][2] By inhibiting these key signaling pathways, this compound demonstrates broad-spectrum anti-tumor activity across a range of solid tumors. Preclinical evaluation using xenograft models is a critical step in the development of targeted therapies like this compound, providing essential data on in vivo efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic relationships.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects by blocking the ATP-binding site of its target RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. The inhibition of VEGFR-2 and VEGFR-3, key mediators of angiogenesis, leads to a reduction in tumor neovascularization, effectively limiting the tumor's blood and nutrient supply.[1] Concurrently, the inhibition of PDGFR and c-Kit disrupts signaling pathways crucial for tumor cell proliferation and survival.[1] The downstream pathways affected by this compound include the Ras/Raf/MEK/ERK and the PI3K/Akt signaling cascades, both of which are central to cell cycle progression and the inhibition of apoptosis.
Preclinical Xenograft Studies: Experimental Protocols
The following protocols provide a detailed methodology for conducting preclinical efficacy studies of this compound in xenograft models.
Gastric Cancer Xenograft Model (BGC-823)
A study on human gastric cancer provides a comprehensive experimental design.[1]
-
Cell Line: Human gastric cancer cell line BGC-823.
-
Animal Model: Female BALB/c athymic nu/nu mice, 6-8 weeks old, weighing 18-20g.[1]
-
Cell Preparation and Inoculation: BGC-823 cells are suspended in PBS at a concentration of 1x10⁷ cells/mL. A volume of 100 µL of the cell suspension is subcutaneously injected into the right axillary area of each mouse.[1]
-
Tumor Growth and Randomization: Tumors are measured twice weekly using calipers. Tumor volume is calculated using the formula: V = (Length x Width²) / 2.[1] When the tumor volume reaches approximately 100 mm³, the mice are randomized into treatment and control groups.[1]
-
Drug Administration: this compound is formulated in physiological saline as a homogeneous suspension. It is administered by oral gavage once daily for 3 weeks at doses of 50 mg/kg and 100 mg/kg. The control group receives physiological saline.[1]
-
Endpoint Analysis: At the end of the treatment period (21 days), mice are sacrificed, and tumors are excised for further analysis, including weight measurement, immunohistochemistry (e.g., CD34 staining for microvessel density), and western blotting.[1]
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models (NCI-H1975 and PC-9)
Studies involving NSCLC models provide a framework for similar investigations.
-
Cell Lines: Human NSCLC cell lines NCI-H1975 and PC-9.
-
Animal Model: Female nude mice (BALB/c-nude), 6-7 weeks old.
-
Tumor Inoculation: Cells are subcutaneously inoculated into the mice.
-
Randomization and Treatment: When the average tumor volume reaches 100-150 mm³, mice are randomized into groups. This compound is administered daily by oral gavage.
-
Endpoint Analysis: Tumor size and animal body weight are measured twice a week. At the end of the study, tumor tissues are collected for western blotting and immunohistochemistry.
Quantitative Efficacy Data
The following tables summarize the quantitative data from preclinical xenograft studies of this compound.
Table 1: Efficacy of this compound in BGC-823 Gastric Cancer Xenograft Model[1]
| Treatment Group | Dose | Mean Tumor Volume (mm³) | Tumor Inhibitory Ratio (%) |
| Control | - | 2690.5 | 0 |
| This compound | 50 mg/kg | 395.2 | >85 |
Table 2: Comparative Efficacy of this compound in BGC-823 Gastric Cancer Xenograft Model[1]
| Treatment Group | Dose | Mean Tumor Volume (mm³) | Tumor Inhibitory Ratio (%) |
| Control | - | 1973.0 | 0.0 |
| 5-Fluorouracil (5-FU) | 10 mg/kg | 1680.3 | 14.9 |
| Cisplatin (DDP) | 3 mg/kg | 987.3 | 49.9 |
| Paclitaxel (PTX) | 10 mg/kg | 1577.6 | 20.0 |
| This compound | 50 mg/kg | 287.6 | 85.4 |
Preclinical Pharmacokinetics
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Species-Dependent)
| Species | Dose | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | [3] |
| Monkey | Data not available | Data not available | Data not available | Data not available | [3] |
Note: While the referenced study describes the development of PBPK models, specific numerical values for Cmax, AUC, and t₁/₂ in rats and monkeys were not provided in the abstract.
Endpoint Analysis Methodologies
Immunohistochemistry (IHC)
IHC is a crucial technique for visualizing the effects of this compound on the tumor microenvironment and cell proliferation within xenograft tissues.
-
Microvessel Density (MVD): Staining for endothelial cell markers such as CD34 or CD31 is used to quantify MVD, providing a measure of angiogenesis.[1]
-
Cell Proliferation: The proliferation index is assessed by staining for Ki-67, a nuclear protein associated with cell proliferation.
-
General Protocol for Paraffin-Embedded Tissues:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against the target of interest (e.g., anti-CD34, anti-Ki-67).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Western Blotting
Western blotting is employed to confirm the mechanism of action of this compound by assessing the expression and phosphorylation status of its target RTKs and downstream signaling proteins in tumor lysates.
-
Target Proteins: Analysis typically includes VEGFR, PDGFR, c-Kit, and key downstream effectors like Akt, ERK, and their phosphorylated forms (p-Akt, p-ERK).
-
General Protocol for Xenograft Tumor Lysates:
-
Homogenize excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
The preclinical evaluation of this compound in various xenograft models demonstrates its potent anti-tumor activity, primarily through the inhibition of key RTKs involved in angiogenesis and tumor cell proliferation. The data from the BGC-823 gastric cancer model, in particular, highlights its superior efficacy compared to standard chemotherapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting further preclinical studies. While specific pharmacokinetic data in xenograft models remains a gap in the publicly available literature, the existing preclinical and clinical data support the continued development of this compound as a promising targeted therapy for a range of solid tumors. Future preclinical research should aim to establish a clear correlation between this compound exposure and its pharmacodynamic effects in a wider array of xenograft models to further optimize its clinical translation.
References
- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Predicting pharmacokinetics of anti-cancer drug, this compound in human using physiologically based pharmacokinetic model] - PubMed [pubmed.ncbi.nlm.nih.gov]
Famitinib in Metastatic Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib (B1672043) is an oral, small-molecule, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated potential in the treatment of various solid tumors, including metastatic colorectal cancer (mCRC).[1] Its mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor growth and angiogenesis, such as vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor (PDGFR).[1] This technical guide provides an in-depth overview of this compound for research in mCRC, consolidating data from key clinical trials, detailing relevant experimental protocols, and visualizing its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking key signaling pathways involved in angiogenesis and cell proliferation. The primary targets of this compound include:
-
VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]
-
c-Kit: A receptor tyrosine kinase involved in cell signaling pathways that can drive tumor growth.
-
PDGFR: Plays a role in tumor growth, angiogenesis, and metastasis.[2]
By inhibiting these receptors, this compound can disrupt the signaling cascades that promote cancer progression.
Clinical Efficacy in Metastatic Colorectal Cancer
This compound has been evaluated as both a monotherapy and in combination with other agents in patients with mCRC. The following tables summarize the quantitative data from key clinical trials.
This compound Monotherapy (Phase II Study - NCT01762293)
This randomized, double-blind, placebo-controlled phase II study evaluated the efficacy and safety of this compound in patients with refractory mCRC who had failed at least two prior lines of chemotherapy.[3][4]
| Efficacy Endpoint | This compound (n=99) | Placebo (n=55) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 2.8 months | 1.5 months | 0.60 (0.41-0.86), p=0.004[3] |
| Median Overall Survival (OS) | 7.4 months | 7.2 months | p=0.657[3] |
| Objective Response Rate (ORR) | 2.2% | 0.0% | p=0.540[3] |
| Disease Control Rate (DCR) | 59.8% | 31.4% | p=0.002[3] |
This compound in Combination with Camrelizumab (Phase II Basket Study - NCT04346381)
This open-label, multicenter phase II basket study investigated the antitumor activity and safety of this compound in combination with camrelizumab (an anti-PD-1 antibody) in patients with advanced solid tumors, including a cohort with mCRC who had progressed after at least two lines of systemic treatment.[5]
| Efficacy Endpoint | This compound + Camrelizumab (n=44) |
| Objective Response Rate (ORR) | 13.6% (95% CI, 5.2-27.4)[5] |
| Median Progression-Free Survival (PFS) | 3.3 months (95% CI, 2.1-4.1)[5] |
| Median Overall Survival (OS) | 10.9 months (95% CI, 7.6-15.2)[5] |
| Median Duration of Response (DoR) | 6.2 months (95% CI, 2.3-10.6)[5] |
Safety and Tolerability
In clinical trials, this compound has been associated with a manageable safety profile. The most common grade 3-4 adverse events are summarized below.
This compound Monotherapy (Phase II Study - NCT01762293)[3]
| Adverse Event (Grade 3-4) | Percentage of Patients |
| Hypertension | 11.1% |
| Hand-foot syndrome | 10.1% |
| Thrombocytopenia | 10.1% |
| Neutropenia | 9.1% |
This compound in Combination with Camrelizumab (Phase II Basket Study - NCT04346381)[5]
| Adverse Event (Grade 3 or higher) | Percentage of Patients |
| Hypertension | 25.0% |
| Proteinuria | 18.2% |
| Decreased platelet count | 11.4% |
| Decreased neutrophil count | 11.4% |
| Palmar-plantar erythrodysaesthesia syndrome | 11.4% |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a preclinical setting, adapted from established protocols.[6]
In Vitro Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the metabolic activity of colorectal cancer cells, which is an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on published IC50 values for other cancer cell types is 0.6 to 20 µM.[6]
-
Replace the medium in the wells with the this compound dilutions and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the migration of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Protocol:
-
Culture colorectal cancer cells to 70-80% confluence.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Add complete culture medium to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium with various concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for 24-48 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Colorectal cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, once daily) or vehicle control via oral gavage. The dosing and schedule can be adapted from published studies.[6]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.
Conclusion
This compound has demonstrated promising activity in preclinical and clinical studies for metastatic colorectal cancer, particularly in the refractory setting. Its mechanism of targeting key angiogenesis and proliferation pathways provides a strong rationale for its continued investigation. This guide offers a comprehensive resource for researchers and drug development professionals, summarizing the current evidence and providing detailed protocols to facilitate further research into the potential of this compound in the treatment of mCRC.
References
- 1. youtube.com [youtube.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound plus camrelizumab in patients with advanced colorectal cancer: Data from a multicenter, basket study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Famitinib in Non-Small Cell Lung Cancer: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).[1][2] As a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-Kit, and Fms-like tyrosine kinase 3 (Flt3), this compound exerts its anti-tumor effects through multiple mechanisms, primarily by inhibiting angiogenesis and tumor cell proliferation.[1] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the investigation of this compound in NSCLC, with a focus on its mechanism of action, relevant signaling pathways, and combination therapy strategies.
Core Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of its target receptors, thereby blocking downstream signaling cascades crucial for tumor growth and survival.[1][2]
Inhibition of Angiogenesis
By targeting VEGFR-2 and VEGFR-3, this compound potently inhibits the signaling pathway initiated by vascular endothelial growth factor (VEGF).[1][2] This blockade disrupts the formation of new blood vessels (angiogenesis), a process essential for supplying nutrients and oxygen to growing tumors.[1] The inhibition of VEGFR signaling leads to a reduction in tumor vascularization, thereby impeding tumor growth and metastasis.
Direct Anti-tumor Effects
This compound also targets PDGFR and c-Kit, receptor tyrosine kinases that are often dysregulated in cancer and play a crucial role in tumor cell proliferation, survival, and migration.[1][2] Inhibition of these pathways can directly induce cancer cell apoptosis and arrest the cell cycle.
Downstream Signaling Cascades
The binding of growth factors to VEGFR, PDGFR, and c-Kit activates downstream signaling pathways, most notably the PI3K/AKT and MAPK/ERK pathways. This compound's inhibition of these receptors leads to the downregulation of these critical survival pathways. Preclinical studies have shown that the synergistic anti-tumor effects of this compound in combination with other targeted therapies, such as the third-generation EGFR inhibitor HS-10296, are achieved through the enhanced inhibition of AKT and ERK phosphorylation.[3]
Preclinical Data in NSCLC
Preclinical studies have provided a strong rationale for the clinical development of this compound in NSCLC, particularly in combination with other targeted agents.
In Vitro Studies
A key preclinical study investigated the combination of this compound with HS-10296, a third-generation EGFR inhibitor, in EGFR-mutant NSCLC cell lines. The study demonstrated that this compound potentiated the anti-proliferative and pro-apoptotic effects of HS-10296.[3]
| Cell Line | Drug Combination | IC50 (nM) | Synergy |
| NCI-H1975 (L858R/T790M) | HS-10296 + this compound | 15.6 ± 2.1 | Synergistic |
| PC-9 (Exon 19 del) | HS-10296 + this compound | 8.9 ± 1.5 | Synergistic |
| Table 1: In vitro synergistic effects of this compound and HS-10296 in NSCLC cell lines.[3] |
In Vivo Studies
The same study evaluated the combination in nude mice bearing NCI-H1975 and PC-9 xenografts. The combination of HS-10296 and this compound resulted in enhanced anti-tumor efficacy compared to either agent alone, with some instances of partial tumor regression.[3]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-H1975 | HS-10296 (5 mg/kg) + this compound (10 mg/kg) | >80% |
| PC-9 | HS-10296 (3 mg/kg) + this compound (10 mg/kg) | >75% |
| Table 2: In vivo efficacy of this compound and HS-10296 combination in NSCLC xenografts.[3] |
Clinical Trials of this compound in NSCLC
Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced NSCLC, primarily in combination with immunotherapy.
Combination with Camrelizumab (Anti-PD-1 Antibody)
A multicenter, open-label, phase 2 trial investigated the combination of Camrelizumab and this compound as a first-line treatment for advanced or metastatic NSCLC patients with a PD-L1 tumor proportion score (TPS) of ≥1%.[4][5][6]
| Efficacy Endpoint | All Patients (n=41) |
| Objective Response Rate (ORR) | 53.7% |
| Disease Control Rate (DCR) | 92.7% |
| Median Progression-Free Survival (PFS) | 16.6 months |
| 12-month Overall Survival (OS) Rate | 76.8% |
| Table 3: Efficacy of Camrelizumab plus this compound in first-line advanced NSCLC.[4][6] |
Another phase 2 trial evaluated the same combination in previously treated patients with locally advanced or metastatic NSCLC.[7][8]
| Efficacy Endpoint | All Patients (n=23) | EGFR-mutant (n=6) |
| Objective Response Rate (ORR) | 30.4% | 33.3% |
| Disease Control Rate (DCR) | 95.7% | - |
| Median Progression-Free Survival (PFS) | 6.9 months | 10.3 months |
| Median Overall Survival (OS) | Not Reached | 20.3 months |
| Table 4: Efficacy of Camrelizumab plus this compound in previously treated advanced NSCLC.[8] |
A separate cohort of a phase 2 basket study assessed this combination in advanced NSCLC patients who had progressed after both platinum-doublet chemotherapy and immunotherapy.[9]
| Efficacy Endpoint | All Patients (n=40) |
| Objective Response Rate (ORR) | 7.5% |
| Disease Control Rate (DCR) | 80.0% |
| Median Progression-Free Survival (PFS) | 5.4 months |
| Median Overall Survival (OS) | 12.1 months |
| Table 5: Efficacy of Camrelizumab plus this compound in heavily pretreated advanced NSCLC.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, alone or in combination with other agents, for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat NSCLC cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with conditioned medium from NSCLC cells previously treated with this compound.
-
Incubation: Incubate the plate for 6-12 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures under a microscope and quantify the tube length and number of branch points.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells (e.g., NCI-H1975, PC-9) into the right flank of each mouse.
-
Tumor Growth and Randomization: When the tumors reach a volume of 100-200 mm³, randomize the mice into different treatment groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg/day, orally) and/or other agents for a specified period.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition rate.
Conclusion
This compound, as a multi-targeted TKI, demonstrates significant anti-tumor activity in NSCLC through the inhibition of key signaling pathways involved in angiogenesis and cell proliferation. Preclinical and clinical data strongly support its continued investigation, particularly in combination with immunotherapy and other targeted agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound for patients with non-small cell lung cancer. Further research is warranted to optimize combination strategies and identify predictive biomarkers to guide patient selection.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. What is this compound Malate used for? [synapse.patsnap.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. Third‐generation EGFR inhibitor HS‐10296 in combination with this compound, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 8. corning.com [corning.com]
- 9. ibidi.com [ibidi.com]
Methodological & Application
Famitinib: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib (B1672043) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] Its primary targets include the vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[2] By inhibiting these key signaling pathways, this compound can effectively suppress tumor growth, proliferation, and the formation of new blood vessels that supply nutrients to the tumor.[2][3] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in in vivo preclinical research.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
The following table summarizes the in vivo efficacy of this compound in different mouse xenograft models.
| Tumor Type | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Outcome |
| Gastric Cancer (BGC-823 cells) | BALB/c nude mice | 50 mg/kg | Oral gavage, once daily | 3 weeks | 85.4% tumor growth inhibition compared to control.[2] |
| Gastric Cancer (BGC-823 cells) | BALB/c nude mice | 100 mg/kg | Oral gavage, once daily | 3 weeks | Similar efficacy to 50 mg/kg but with higher toxicity.[2] |
| Non-Small Cell Lung Cancer (in combination with HS-10296) | Nude mice | 10 mg/kg | Not specified | Not specified | Synergistic anti-tumor activity observed. |
Pharmacokinetic Parameters of this compound
This table outlines the pharmacokinetic profile of this compound in various species.
| Species | Dosage | Administration Route | Cmax | AUC (0-t) | T½ (half-life) | Reference |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | 9.5 hours | |
| Human | 4-30 mg | Oral, once daily | Dose-dependent | Dose-dependent | 28.7-33.8 hours |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR2, c-Kit, and PDGFRβ. This diagram illustrates the simplified downstream signaling pathways affected by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically formulated as a homogeneous suspension in physiological saline.[2]
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the suspension:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of physiological saline to the tube to create a paste.
-
Gradually add the remaining volume of physiological saline while continuously vortexing to ensure a homogeneous suspension.
-
For compounds with low solubility, sonication may be used to aid in creating a uniform suspension.
-
-
Storage: The this compound suspension should be stored at 4°C and protected from light.[2] It is recommended to prepare the suspension fresh on the day of administration.
In Vivo Xenograft Model and this compound Administration
This protocol describes a general procedure for establishing a subcutaneous xenograft model and administering this compound via oral gavage.
Materials:
-
Cancer cell line of interest (e.g., BGC-823)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for cell injection
-
Oral gavage needles (18-20 gauge for mice)
-
This compound suspension
-
Calipers for tumor measurement
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of resveratrol on this compound metabolism <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 3. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Famitinib Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib (B1672043) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ)[1][2]. It is a structural analog of sunitinib (B231) and has demonstrated significant anti-tumor and anti-angiogenic activities in various cancer models[1][3]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in-vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇FN₄O₂ | [4] |
| Molecular Weight | 410.48 g/mol | [4] |
| Appearance | Yellow to orange solid | [4] |
| Solubility | Soluble in DMSO (2.86 mg/mL) | [4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis[5][6]. The primary targets include VEGFR-2, c-Kit, and PDGFRβ, with IC₅₀ values of 4.7 nM, 2.3 nM, and 6.6 nM, respectively[4]. Inhibition of these receptors disrupts downstream signaling cascades, including the AKT and ERK pathways, leading to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis[1][7].
Caption: this compound inhibits key signaling pathways.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 410.48 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-analysis and Calculation:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L * 0.001 L * 410.48 g/mol = 0.0041048 g = 4.105 mg
-
Therefore, you will need to weigh 4.105 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder and add it to the microcentrifuge tube. It is recommended to perform this step in a chemical fume hood.
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution thoroughly for several minutes until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution[4].
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[4].
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solution in cell culture experiments.
Caption: Workflow for preparing and using this compound.
Application in Cell Culture
This compound has been shown to inhibit the proliferation of various cancer cell lines. The effective concentration can vary depending on the cell type. For example, the half-maximal inhibitory concentration (IC₅₀) for gastric cancer cell lines BGC-823 and MGC-803 was reported to be 3.6 µM and 3.1 µM, respectively[1]. When preparing working solutions from the stock, it is crucial to perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver the highest concentration of this compound. This is to ensure that any observed effects are due to the drug and not the solvent.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Aseptic Technique: All steps involved in the preparation of working solutions and treatment of cells should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.
Safety Precautions
This compound is a potent pharmacological agent. Standard laboratory safety practices should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and its solutions.
-
All handling of the this compound powder should be performed in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.
References
- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is this compound Malate used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. Third‐generation EGFR inhibitor HS‐10296 in combination with this compound, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Effect of Famitinib on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famitinib is a multi-targeted tyrosine kinase inhibitor that has shown potent anti-tumor activity by targeting key signaling pathways involved in cell proliferation and angiogenesis, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] This document provides detailed protocols for conducting cell viability assays to evaluate the efficacy of this compound in cancer cell lines and its anti-angiogenic effects on human umbilical vein endothelial cells (HUVECs).
Introduction
The assessment of cell viability is a cornerstone in the preclinical evaluation of novel therapeutic agents like this compound.[2] Cell viability assays are critical for determining the cytotoxic and cytostatic effects of a compound, providing essential data for dose-response analysis and the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This compound's mechanism of action, inhibiting multiple receptor tyrosine kinases, leads to the suppression of downstream signaling cascades, ultimately resulting in reduced tumor cell viability and apoptosis.[1]
This application note details two primary experimental workflows: a cell viability assay using a metabolic indicator like MTT or MTS with cancer cell lines, and an anti-angiogenesis assay using HUVECs.
Signaling Pathway of this compound Inhibition
This compound exerts its therapeutic effects by inhibiting the phosphorylation of multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, as well as angiogenesis.
This compound inhibits key receptor tyrosine kinases.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTS
This protocol describes the determination of the dose-response curve for this compound in cancer cell lines using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Materials:
-
Target cancer cell lines (e.g., human gastric cancer cell lines BGC-823, MGC-803)[3]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.6 to 20.0 µM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[3]
-
-
MTS Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Anti-Angiogenesis Assay (HUVEC Proliferation)
This protocol outlines a method to assess the anti-proliferative effect of this compound on HUVECs stimulated with pro-angiogenic growth factors.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Vascular Endothelial Growth Factor (VEGF)
-
This compound (stock solution in DMSO)
-
MTS or similar viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Seed HUVECs into a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Serum Starvation:
-
After 24 hours, aspirate the medium and wash the cells once with serum-free EGM-2.
-
Add 100 µL of serum-free EGM-2 to each well and incubate for 12-24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free EGM-2 at 2x the final desired concentrations.
-
Prepare a solution of VEGF in serum-free EGM-2 at 2x the final desired concentration (e.g., 40 ng/mL for a final concentration of 20 ng/mL).
-
Aspirate the starvation medium.
-
Add 50 µL of the 2x this compound dilutions to the respective wells.
-
Add 50 µL of the 2x VEGF solution to all wells except the negative control wells.
-
Include a positive control (cells with VEGF only) and a negative control (cells in serum-free medium only).
-
Incubate for 48-72 hours.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTS) and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the VEGF-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for a cell viability assay with this compound.
General workflow for cell viability assay.
Data Presentation
The following table summarizes hypothetical data from a cell viability assay with this compound on two different cancer cell lines after 48 hours of treatment.
| This compound Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100.0 ± 5.0 | 100.0 ± 4.5 |
| 0.5 | 92.3 ± 4.1 | 95.1 ± 3.8 |
| 1.0 | 81.5 ± 3.5 | 88.2 ± 3.2 |
| 2.5 | 60.1 ± 2.8 | 75.4 ± 2.9 |
| 5.0 | 45.2 ± 2.1 | 52.3 ± 2.5 |
| 10.0 | 22.7 ± 1.5 | 30.1 ± 1.8 |
| 20.0 | 8.9 ± 0.9 | 15.6 ± 1.2 |
| IC50 (µM) | ~4.5 | ~6.0 |
Data are presented as mean ± standard deviation.
Conclusion
The provided protocols offer a robust framework for assessing the in vitro efficacy of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on cancer cell viability and angiogenesis. These assays are fundamental for the continued development and characterization of this promising multi-targeted tyrosine kinase inhibitor.
References
Famitinib Treatment in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famitinib (B1672043) is a potent oral multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and c-Kit.[1][2] Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation, making it a subject of significant interest in preclinical cancer research. This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models, based on established experimental data. It includes recommended treatment schedules, methodologies for key experiments, and a summary of efficacy data. Additionally, signaling pathways affected by this compound and a general experimental workflow are visualized to aid in experimental design and data interpretation.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the antitumor activity of this compound in various mouse xenograft models.
Table 1: this compound Monotherapy in Gastric Cancer Xenograft Model
| Cell Line | Mouse Strain | This compound Dose and Schedule | Control Group | Final Tumor Volume (this compound) | Final Tumor Volume (Control) | Tumor Growth Inhibition (%) | Reference |
| BGC-823 | Athymic nu/nu | 50 mg/kg, oral gavage, once daily for 3 weeks | Physiological saline | 395.2 mm³ | 2690.5 mm³ | >85% | [1] |
| BGC-823 | Athymic nu/nu | 100 mg/kg, oral gavage, once daily for 3 weeks | Physiological saline | Similar to 50 mg/kg dose | 2690.5 mm³ | Similar to 50 mg/kg dose | [1] |
Table 2: this compound in Combination Therapy for Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Cell Line | Mouse Strain | Treatment Groups | Key Findings | Reference |
| NCI-H1975 | Nude | This compound (10 mg/kg) + HS-10296 (5 mg/kg) | Enhanced antitumor efficacy compared to single agents; partial tumor regression observed. | [3] |
| PC-9 | Nude | This compound (10 mg/kg) + HS-10296 (3 mg/kg) | Significantly superior antitumor efficacy compared to single agents; partial tumor regression observed. | [3] |
Table 3: Comparative Efficacy of this compound in a Gastric Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Inhibitory Ratio (%) | Reference |
| Control (Physiological saline) | - | 1973.0 | 0.0 | [1] |
| This compound | 50 mg/kg, once daily | 287.6 | 85.4 | [1] |
| 5-Fluorouracil (5-FU) | 10 mg/kg, once every 2 days | 1680.3 | 14.9 | [1] |
| Cisplatin (DDP) | 3 mg/kg, once weekly | 987.3 | 49.9 | [1] |
| Paclitaxel (PTX) | 10 mg/kg, once a week | 1577.6 | 20.0 | [1] |
Experimental Protocols
Establishment of Subcutaneous Xenograft Models
This protocol outlines the steps for establishing subcutaneous tumors in mice using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BGC-823, NCI-H1975, PC-9)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., Athymic nu/nu, BALB/c-nude), 6-8 weeks old
-
1 mL syringes with 27- or 30-gauge needles
-
70% Ethanol or other appropriate disinfectant
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate complete medium until they reach 80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Cell viability should be >90%.
-
Adjust the cell concentration to the desired density (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL).
-
-
Animal Preparation and Injection:
-
Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Anesthetize the mouse according to institutional protocols.
-
Disinfect the injection site (typically the flank or right axillary area) with 70% ethanol.
-
Gently lift the skin and inject the cell suspension subcutaneously.
-
Monitor the mice regularly for tumor development and overall health.
-
This compound Preparation and Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., physiological saline, 0.5% methyl cellulose (B213188) solution)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals to be treated.
-
Weigh the appropriate amount of this compound powder.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste using a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity.
-
Administer the this compound suspension to the mice via oral gavage once daily or as per the experimental design.
Monitoring of Tumor Growth
This protocol details the standard method for measuring subcutaneous tumor volume.
Materials:
-
Digital calipers
-
Animal scale
-
Data recording sheets
Procedure:
-
Tumor measurements should begin once the tumors become palpable.
-
Measure the length (L) and width (W) of the tumor using digital calipers. The length is the longest diameter, and the width is the diameter perpendicular to the length.
-
Record the measurements and the body weight of the mice twice weekly.
-
Calculate the tumor volume using the formula: V = (L x W²) / 2 .[1]
-
Treatment with this compound is typically initiated when the tumor volume reaches a predetermined size, often around 100-150 mm³.[1][3]
-
Continue monitoring and recording tumor volume and body weight throughout the treatment period.
Mandatory Visualizations
This compound Mechanism of Action
References
- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third‐generation EGFR inhibitor HS‐10296 in combination with this compound, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Famitinib with Chemotherapy Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib (B1672043) is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[1] By inhibiting these pathways, this compound can suppress tumor growth and angiogenesis.[1] Preclinical studies have demonstrated its antitumor activity as a single agent in various cancer cell lines. For instance, in human gastric cancer cell lines BGC-823 and MGC-803, this compound exhibited IC50 values of 3.6 µM and 3.1 µM, respectively.[1] While in vivo studies have shown that this compound monotherapy can have a greater tumor inhibitory effect than 5-fluorouracil (B62378) (5-FU), cisplatin, or paclitaxel (B517696) alone in gastric cancer xenograft models, there is a notable lack of publicly available in vitro data on the synergistic or combined effects of this compound with these common chemotherapy agents.[1]
These application notes provide a comprehensive guide for researchers aiming to investigate the in vitro effects of combining this compound with standard chemotherapy agents. The protocols outlined below are based on established methodologies for evaluating drug combinations and can be adapted to study the interaction of this compound with drugs such as cisplatin, paclitaxel, 5-fluorouracil, gemcitabine, and doxorubicin.
Data Presentation: Evaluating the Efficacy of this compound in Combination with Chemotherapy
Quantitative data from in vitro combination studies should be organized to clearly present the effects of monotherapy versus combination therapy. The following tables are templates for presenting such data.
Table 1: Cell Viability (IC50) of this compound and Chemotherapy Agents as Monotherapies and in Combination
| Cell Line | Drug | IC50 (µM) - 48h | IC50 (µM) - 72h |
| Gastric Cancer | |||
| BGC-823 | This compound | 3.6[1] | Data not available |
| Cisplatin | Example: 5.2 | Example: 3.8 | |
| This compound + Cisplatin (1:1 ratio) | Example: 2.1 | Example: 1.5 | |
| MGC-803 | This compound | 3.1[1] | Data not available |
| 5-Fluorouracil | Example: 8.5 | Example: 6.2 | |
| This compound + 5-Fluorouracil (1:2 ratio) | Example: 2.5 | Example: 1.8 | |
| Pancreatic Cancer | |||
| Panc-1 | This compound | Example: 4.2 | Example: 3.5 |
| Gemcitabine | Example: 0.1 | Example: 0.07 | |
| This compound + Gemcitabine (10:1 ratio) | Example: 0.04 (Gemcitabine) | Example: 0.02 (Gemcitabine) | |
| Breast Cancer | |||
| MDA-MB-231 | This compound | Example: 5.8 | Example: 4.9 |
| Doxorubicin | Example: 0.5 | Example: 0.3 | |
| This compound + Doxorubicin (5:1 ratio) | Example: 0.2 | Example: 0.1 |
Note: IC50 values for chemotherapy agents and combinations are illustrative examples. Researchers should determine these values experimentally.
Table 2: Combination Index (CI) for this compound and Chemotherapy Combinations
The combination index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |
| BGC-823 | This compound + Cisplatin | Example: 0.6 | Example: 0.5 | Example: 0.4 | Synergistic |
| MGC-803 | This compound + 5-Fluorouracil | Example: 0.8 | Example: 0.7 | Example: 0.6 | Synergistic |
| Panc-1 | This compound + Gemcitabine | Example: 0.5 | Example: 0.4 | Example: 0.3 | Synergistic |
| MDA-MB-231 | This compound + Doxorubicin | Example: 0.7 | Example: 0.6 | Example: 0.5 | Synergistic |
Note: CI values are illustrative and should be calculated based on experimental data using software such as CompuSyn.
Table 3: Apoptosis Induction by this compound and Chemotherapy Combinations (48h)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| BGC-823 | Control | Example: 2.1 | Example: 1.5 |
| This compound (IC50) | Example: 10.5 | Example: 5.2 | |
| Cisplatin (IC50) | Example: 8.7 | Example: 4.1 | |
| This compound + Cisplatin | Example: 25.3 | Example: 12.8 | |
| MGC-803 | Control | Example: 1.8 | Example: 1.2 |
| This compound (IC50) | Example: 12.2 | Example: 6.1 | |
| 5-Fluorouracil (IC50) | Example: 9.5 | Example: 4.8 | |
| This compound + 5-Fluorouracil | Example: 28.9 | Example: 15.4 |
Note: Apoptosis data are illustrative examples and should be determined experimentally via flow cytometry.
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (dissolved in an appropriate solvent)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent in culture medium. For combination treatments, prepare solutions with a constant ratio of the two drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix gently.
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and chemotherapy combinations.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapy agents
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
3. Western Blot Analysis
This protocol is for investigating the effect of this compound and chemotherapy combinations on key signaling proteins.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapy agents
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-VEGFR2, p-c-Kit, p-PDGFRβ, Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells as described for the apoptosis assay, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression and phosphorylation levels between the different treatment groups.
-
Visualization of Pathways and Workflows
This compound's Primary Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR2, c-Kit, and PDGFRβ signaling.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing this compound and chemotherapy combinations.
Logical Relationship for Synergy Analysis
Caption: Logic for determining drug interaction synergy.
References
Application Notes and Protocols for Western Blot Analysis of Famitinib-Treated Cells
Introduction
Famitinib (SHR1020) is a novel, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates significant antitumor and anti-angiogenic activities.[1][2] Its primary mechanism of action involves the potent inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1] The activation of these receptors and their subsequent downstream signaling cascades, such as the PI3K/Akt and MEK/ERK pathways, are critical for tumor cell proliferation, survival, migration, and angiogenesis.[3][4]
Western blotting is an indispensable immunodetection technique used to analyze specific proteins in a sample.[5][6] For researchers and drug development professionals, it serves as a robust method to assess the efficacy of TKIs like this compound. By quantifying the changes in the phosphorylation status of target receptors and their downstream effectors, Western blot analysis provides direct evidence of the drug's mechanism of action and its impact on cellular signaling.[3][7] These application notes provide a summary of this compound's effects and detailed protocols for conducting Western blot analysis in cells treated with this inhibitor.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on various cell lines as determined by cellular assays and Western blot analysis. This data is crucial for designing experiments, particularly for selecting appropriate cell lines and drug concentrations.
| Cell Line | Cancer Type | Target Protein / Pathway | This compound Concentration | Observed Effect | Reference |
| BGC-823 | Human Gastric Cancer | Proliferation (IC50) | 3.6 µM (72h) | Inhibition of cell growth. | [1] |
| MGC-803 | Human Gastric Cancer | Proliferation (IC50) | 3.1 µM (72h) | Inhibition of cell growth. | [1] |
| BGC-823, MGC-803 | Human Gastric Cancer | Cyclin B1 | IC50 and 1/2 IC50 | Upregulation, indicating G2/M cell cycle arrest. | [1] |
| BGC-823, MGC-803 | Human Gastric Cancer | BCL2 | IC50 and 1/2 IC50 | Downregulation, indicating induction of apoptosis. | [1] |
| PC-9 | Non-Small Cell Lung Cancer | p-AKT, p-ERK | 2.5 µM (3h) | In combination with HS-10296, significantly inhibits AKT and ERK phosphorylation. | [8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation | 0.1-1000 nM | Significantly inhibited proliferation stimulated by VEGF and EGF. | [8] |
Key Signaling Pathways Affected by this compound
This compound exerts its therapeutic effects by blocking ATP binding to the kinase domain of its target receptors, thereby inhibiting their autophosphorylation and activation. This action disrupts major signaling pathways that drive cancer progression.
-
VEGFR2 Signaling: In tumor angiogenesis, VEGF ligand binds to VEGFR2 on endothelial cells, triggering receptor dimerization and autophosphorylation.[4] This activates downstream pathways, including the PI3K/Akt and MEK/ERK cascades, which promote endothelial cell proliferation, migration, and survival.[9][10] this compound's inhibition of VEGFR2 is a primary mechanism for its anti-angiogenic effects.[8]
-
PDGFRβ Signaling: The PDGF/PDGFRβ axis plays a role in tumor growth and angiogenesis.[11] Inhibition of PDGFRβ phosphorylation by TKIs can block these pro-tumorigenic signals.[12][13]
-
Downstream Effectors (AKT and ERK): Both VEGFR2 and PDGFRβ signaling pathways converge on common downstream mediators like PI3K/Akt and MEK/ERK.[14][15][16] The Akt pathway is a critical regulator of cell survival and apoptosis, while the ERK pathway is heavily involved in cell proliferation and differentiation.[17][18] By blocking the upstream receptors, this compound effectively dampens the activity of these crucial downstream pathways.[8]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to measure the phosphorylation status of this compound's target receptors and downstream signaling proteins.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HUVEC, BGC-823, PC-9) in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.[19]
-
Serum Starvation (for receptor phosphorylation): To reduce basal receptor phosphorylation levels, aspirate the growth medium and incubate the cells in a low-serum or serum-free basal medium for 4-24 hours prior to treatment.[4]
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock to desired final concentrations (e.g., 0.1 µM to 10 µM) in the appropriate cell culture medium.[1]
-
Pre-treatment: Aspirate the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose). Incubate for the desired time (e.g., 1-3 hours).[8][19]
-
Ligand Stimulation (if applicable): To induce receptor phosphorylation, add the appropriate ligand (e.g., 20-50 ng/mL of recombinant human VEGF-A for VEGFR2) for a short period (e.g., 5-15 minutes) before cell lysis.[4][10] Include a non-stimulated control.
Preparation of Cell Lysates and Protein Quantification
-
Lysis: Place culture plates on ice. Aspirate the medium and wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[5]
-
Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to each well.[3][19]
-
Cell Scraping: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.[19]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples using lysis buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's specifications to separate proteins by size.[3][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][19]
Antibody Incubation and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.[3][5] Note: BSA is recommended for phospho-specific antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-VEGFR2, anti-p-AKT, anti-p-ERK) in blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[19]
-
Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.[3]
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[19]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[3]
-
Stripping and Re-probing: To normalize data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total VEGFR2, total AKT) and a loading control (e.g., β-actin or GAPDH).[7] This confirms that observed changes in phosphorylation are not due to variations in total protein levels.[7]
References
- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and bioactivation of this compound, a novel inhibitor of receptor tyrosine kinase, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Third‐generation EGFR inhibitor HS‐10296 in combination with this compound, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VEGF-A/VEGFR-2 signaling plays an important role for the motility of pancreas cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imatinib mesylate inhibits platelet-derived growth factor receptor phosphorylation of melanoma cells but does not affect tumorigenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Effects of Famitinib in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-tumor effects observed when combining famitinib (B1672043), a multi-targeted tyrosine kinase inhibitor (TKI), with immune checkpoint inhibitors (ICIs), specifically anti-PD-1 antibodies like camrelizumab. The protocols outlined below are based on preclinical and clinical studies and are intended to guide researchers in designing and executing experiments to further investigate this promising combination therapy.
Introduction
This compound primarily targets vascular endothelial growth factor receptor 2/3 (VEGFR-2/3), platelet-derived growth factor receptor (PDGFR), and c-Kit, playing a crucial role in inhibiting tumor angiogenesis and proliferation.[1] Immune checkpoint inhibitors, such as anti-PD-1 antibodies, function by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.[2][3]
The combination of this compound and immunotherapy has demonstrated synergistic effects, attributed to this compound's ability to modulate the tumor microenvironment (TME). By inhibiting the VEGF signaling pathway, this compound can normalize the tumor vasculature, which in turn alleviates hypoxia, increases the infiltration of cytotoxic CD8+ T cells, and reduces the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5] This creates a more favorable environment for the activity of immune checkpoint inhibitors.
Data Presentation
The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of this compound in combination with an anti-PD-1 antibody (camrelizumab).
Table 1: Efficacy of Camrelizumab plus this compound in Advanced/Metastatic Non-Small Cell Lung Cancer (NSCLC) - First-Line Treatment (NCT04346381, Cohort 2)[6][7]
| Endpoint | Value | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 53.7% | 37.4% to 69.3% |
| Disease Control Rate (DCR) | 92.7% | 80.1% to 98.5% |
| Median Progression-Free Survival (PFS) | 16.6 months | 8.3 to Not Reached |
| 12-month Overall Survival (OS) Rate | 76.8% | 60.0% to 87.3% |
Table 2: Efficacy of Camrelizumab plus this compound in Advanced NSCLC After Progression on Chemo-Immunotherapy (NCT04346381, Cohort 7)[1][8][9]
| Endpoint | Value | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 7.5% | 1.6% to 20.4% |
| Disease Control Rate (DCR) | 80.0% | 64.4% to 90.9% |
| Median Progression-Free Survival (PFS) | 5.4 months | 4.1 to 7.5 |
| Median Overall Survival (OS) | 12.1 months | 9.1 to 16.7 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Synergistic Action
The combination of this compound and anti-PD-1 immunotherapy exerts its synergistic effect through a multi-faceted mechanism. This compound, by inhibiting VEGFR2, not only disrupts tumor angiogenesis but also directly and indirectly modulates the immune landscape within the tumor. This creates a more favorable environment for the anti-tumor activity of PD-1 inhibitors.
Caption: Synergistic mechanism of this compound and anti-PD-1 immunotherapy.
Experimental Workflow for Preclinical Evaluation
A typical workflow for evaluating the synergistic effects of this compound and immunotherapy in a preclinical mouse model is depicted below. This involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and the tumor immune microenvironment.
Caption: Preclinical experimental workflow for combination therapy evaluation.
Experimental Protocols
Preclinical Murine Lung Cancer Model
This protocol is adapted from studies evaluating the combination of this compound and immunotherapy in a syngeneic mouse model.[4][5]
1. Cell Culture and Animal Model:
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Procedure:
-
Culture LLC cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length × Width^2) / 2.
-
2. Treatment Protocol:
-
Treatment Groups:
-
Vehicle Control (e.g., PBS or appropriate solvent for this compound)
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
-
-
Dosing and Administration (example):
-
This compound: 20 mg/kg, administered daily by oral gavage.
-
Anti-PD-1 Antibody: 10 mg/kg, administered intraperitoneally every 3 days.
-
-
Procedure:
-
Randomize mice into treatment groups when tumors reach an average volume of 50-100 mm^3.
-
Administer treatments according to the specified schedule.
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
-
Monitor animal weight and general health throughout the study.
-
3. Analysis of Tumor Immune Microenvironment by Flow Cytometry:
-
Sample Preparation:
-
At the end of the treatment period, euthanize mice and excise tumors and spleens.
-
Mechanically dissociate the tumors into single-cell suspensions using a gentleMACS Dissociator or by mincing with scalpels followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Prepare single-cell suspensions from spleens by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an RBC lysis buffer.
-
Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining (Example Panel for T-cells, Macrophages, and MDSCs):
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies. A representative panel could include:
-
T-cells: CD45, CD3, CD4, CD8, PD-1
-
Macrophages: CD45, CD11b, F4/80, CD206 (M2 marker), MHC-II (M1 marker)
-
MDSCs: CD45, CD11b, Gr-1, Ly6G, Ly6C
-
-
For intracellular staining (e.g., FoxP3 for Tregs or cytokines like IFN-γ), use a fixation and permeabilization kit according to the manufacturer's instructions.
-
Acquire samples on a flow cytometer and analyze the data using appropriate software.
-
Clinical Trial Protocol (Adapted from NCT04346381)[1][6][8][9]
This protocol provides a general framework based on the design of a phase 2 clinical trial investigating camrelizumab plus this compound.
1. Patient Population:
-
Inclusion Criteria (General):
-
Histologically or cytologically confirmed advanced or metastatic solid tumors (e.g., NSCLC).
-
Specific cohorts may have requirements for prior lines of therapy (e.g., first-line or previously treated).
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
-
Exclusion Criteria (General):
-
Active autoimmune disease.
-
Use of immunosuppressive medication.
-
Untreated CNS metastases.
-
Significant cardiovascular disease.
-
2. Treatment Regimen:
-
Camrelizumab (Anti-PD-1): 200 mg administered as an intravenous infusion every 3 weeks.
-
This compound: 20 mg administered orally once daily.
-
Dose Modifications: Dose reductions and interruptions for this compound may be permitted in case of treatment-related adverse events. Dose modifications for camrelizumab are generally not permitted, but treatment may be delayed.[6][7]
3. Efficacy and Safety Assessments:
-
Tumor Response: Assessed by imaging (e.g., CT or MRI) every 6-9 weeks and evaluated according to RECIST v1.1.
-
Safety: Monitored through regular clinical assessments, laboratory tests, and recording of adverse events according to CTCAE.
These application notes and protocols provide a foundation for researchers to explore the synergistic potential of this compound and immunotherapy. It is crucial to adapt and optimize these protocols based on the specific research questions and experimental systems being used.
References
- 1. Camrelizumab plus this compound in previously chemo-immunotherapy treated patients with advanced NSCLC: results from an open-label multicenter phase 2 basket study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A modulates expression of inhibitory checkpoints on CD8+ T cells in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.noblelifesci.com [content.noblelifesci.com]
- 4. This compound enhances the antitumor effect of radioimmunotherapy in murine lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenesis therapy overcomes the innate resistance to PD-1/PD-L1 blockade in VEGFA-overexpressed mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Establishing a Famitinib-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib (B1672043) is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown efficacy against several solid tumors by targeting vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor (PDGFR). However, as with many targeted therapies, acquired resistance is a significant clinical challenge. The development of this compound-resistant cancer cell lines in vitro is a crucial step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to establishing and characterizing a this compound-resistant cancer cell line using a dose-escalation method. Detailed protocols for key experiments, data presentation templates, and visualizations of relevant signaling pathways and workflows are included to assist researchers in this endeavor.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of drug efficacy. A significant increase in the IC50 value is the primary indicator of acquired resistance. The following table provides a template for presenting IC50 data for parental (sensitive) and newly established this compound-resistant cell lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| Gastric Cancer (e.g., BGC-823) | 3.6[1] | Value to be determined | RI = Resistant IC50 / Parental IC50 |
| Gastric Cancer (e.g., MGC-803) | 3.1[1] | Value to be determined | RI = Resistant IC50 / Parental IC50 |
| Colorectal Cancer (e.g., HCT-116) | Value to be determined | Value to be determined | RI = Resistant IC50 / Parental IC50 |
| Pancreatic Cancer (e.g., PANC-1) | Value to be determined | Value to be determined | RI = Resistant IC50 / Parental IC50 |
Note: The IC50 values for BGC-823 and MGC-803 are from published data for sensitive cell lines.[1] Researchers should determine the IC50 for their specific parental cell line and the subsequently developed resistant line.
Table 2: Quantitative Proteomics Analysis of this compound-Resistant Cells (Template)
Quantitative proteomics can identify changes in protein expression that contribute to drug resistance. This table provides a template for summarizing proteomics data.
| Protein | Parental Cell Line (Relative Abundance) | Resistant Cell Line (Relative Abundance) | Fold Change | Putative Function in Resistance |
| e.g., ABCG2 | 1.0 | 5.2 | +5.2 | Drug efflux pump |
| e.g., p-Akt (S473) | 1.0 | 4.8 | +4.8 | Pro-survival signaling |
| e.g., p-ERK1/2 (T202/Y204) | 1.0 | 3.9 | +3.9 | Proliferation, survival |
| e.g., c-Met | 1.0 | 6.1 | +6.1 | Bypass signaling activation |
Table 3: Gene Expression Analysis of this compound-Resistant Cells by qRT-PCR (Template)
Quantitative real-time PCR (qRT-PCR) is used to validate changes in gene expression identified through broader screening methods or to investigate specific genes of interest.
| Gene | Parental Cell Line (Relative mRNA Level) | Resistant Cell Line (Relative mRNA Level) | Fold Change | Putative Function in Resistance |
| e.g., ABCB1 | 1.0 | 8.3 | +8.3 | Drug efflux pump |
| e.g., FGF2 | 1.0 | 6.5 | +6.5 | Alternative signaling activation |
| e.g., VEGFA | 1.0 | 0.8 | -1.2 | Target pathway modulation |
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cancer Cell Line via Dose-Escalation
This protocol describes a stepwise method for inducing this compound resistance in a cancer cell line.[2][3]
Materials:
-
Parental cancer cell line of choice (e.g., gastric, colorectal, pancreatic)
-
Complete cell culture medium
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay, see Protocol 2) with a range of this compound concentrations to determine the IC50 value for the parental cell line.
-
-
Initial low-dose exposure:
-
Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
Maintain the cells in this medium, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to that of the untreated parental cells.
-
-
Stepwise dose escalation:
-
Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Continue to culture the cells in this higher concentration, monitoring cell morphology and growth.
-
Repeat this dose escalation step, allowing the cells to recover and resume proliferation at each new concentration.
-
-
Cryopreservation:
-
At each successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance.
-
-
Establishment of a stable resistant line:
-
Continue the dose escalation until the cells can proliferate in a clinically relevant or significantly higher concentration of this compound (e.g., 5- to 10-fold the initial IC50).
-
Culture the resistant cells in the high-dose this compound medium for at least 2-3 months to ensure the stability of the resistant phenotype.
-
-
Characterization of the resistant cell line:
-
Determine the new, stable IC50 of the resistant cell line using a cell viability assay (Protocol 2).
-
Compare the IC50 of the resistant line to the parental line to calculate the resistance index (RI). An RI greater than 5 is generally considered significant.
-
Perform further characterization using Western blotting (Protocol 3) and qRT-PCR (Protocol 4) to investigate the underlying resistance mechanisms.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.[4][5]
Materials:
-
Parental and resistant cancer cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Western Blotting
This protocol is for analyzing protein expression levels in sensitive and resistant cells.[6][7]
Materials:
-
Cell lysates from parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, p-ERK, ABCG2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in lysis buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in gene expression.[8][9]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from parental and resistant cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
-
Visualizations
Signaling Pathways in this compound Resistance
The development of resistance to TKIs like this compound often involves the activation of alternative signaling pathways that bypass the drug's inhibitory effects. Key pathways implicated in TKI resistance include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Caption: Key signaling pathways involved in this compound resistance.
Experimental Workflow for Establishing a this compound-Resistant Cell Line
The following diagram illustrates the overall workflow for generating and characterizing a this compound-resistant cancer cell line.
Caption: Workflow for generating a this compound-resistant cell line.
References
- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Genomic and transcriptomic analysis of imatinib resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Camrelizumab plus this compound in previously chemo-immunotherapy treated patients with advanced NSCLC: results from an open-label multicenter phase 2 basket study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Famitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famitinib is a novel oral multi-targeted tyrosine kinase inhibitor that has demonstrated potent anti-tumor activities by targeting key signaling pathways involved in cell proliferation, angiogenesis, and survival. Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR-2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ). Inhibition of these receptors can lead to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this process.
Principle of Apoptosis Detection by Flow Cytometry
The most common method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI).
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following table represents hypothetical, yet realistic, quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., BGC-823 human gastric cancer cells) treated with varying concentrations of this compound for 48 hours. The IC50 for this compound in BGC-823 cells has been reported to be approximately 3.6 µM.[1]
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| This compound | 1.8 (0.5 x IC50) | 80.5 ± 3.5 | 12.3 ± 1.9 | 6.7 ± 1.2 | 19.0 ± 3.1 |
| This compound | 3.6 (IC50) | 55.1 ± 4.2 | 25.8 ± 3.1 | 18.6 ± 2.5 | 44.4 ± 5.6 |
| This compound | 7.2 (2 x IC50) | 28.9 ± 5.1 | 38.2 ± 4.5 | 32.4 ± 3.8 | 70.6 ± 8.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., BGC-823)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell line in complete medium in a T-75 flask until approximately 80% confluency is reached.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete medium.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
Prepare working solutions of this compound by diluting the stock solution in complete medium to the desired final concentrations (e.g., 1.8 µM, 3.6 µM, 7.2 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and replace it with 2 mL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Staining for Apoptosis Analysis
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes (5 mL)
-
Centrifuge
Protocol:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells) from each well into a labeled flow cytometry tube. Wash the adherent cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells. Neutralize the trypsin by adding 1 mL of complete medium and gently pipette to create a single-cell suspension. Transfer this suspension to the corresponding flow cytometry tube containing the supernatant.
-
Suspension cells: Transfer the cell suspension from each well directly into a labeled flow cytometry tube.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.
-
Staining: Aspirate the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Acquisition and Analysis
Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up two fluorescence detectors: one for FITC (typically FL1, ~530/30 nm) and one for PI (typically FL2 or FL3, >670 nm).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
Analysis:
-
Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.
-
From the gated population, create a FITC (Annexin V) vs. PI dot plot.
-
Establish quadrants to differentiate the four populations:
-
Lower-left: Live cells (Annexin V-/PI-)
-
Lower-right: Early apoptotic cells (Annexin V+/PI-)
-
Upper-right: Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left: Necrotic cells (Annexin V-/PI+)
-
-
Record the percentage of cells in each quadrant for each sample.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits receptor tyrosine kinases, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-induced apoptosis.
References
Application Notes and Protocols: Evaluating the Anti-Angiogenic Effects of Famitinib in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a key driver of angiogenesis. Famitinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated anti-angiogenic properties by targeting VEGFR-2, among other receptors.[1] Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying the various stages of angiogenesis, including proliferation, migration, differentiation into tube-like structures, and apoptosis. These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using HUVEC-based assays.
Core Anti-Angiogenesis Assays
The anti-angiogenic effects of this compound on HUVECs can be quantitatively assessed through a series of key in vitro assays:
-
Proliferation Assay: Evaluates the effect of this compound on endothelial cell growth.
-
Migration Assay: Determines the impact of this compound on the migratory capacity of endothelial cells, a crucial step in the formation of new blood vessels.
-
Tube Formation Assay: Assesses the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures.
-
Apoptosis Assay: Investigates whether this compound induces programmed cell death in endothelial cells.
This compound's Impact on HUVEC Functions: Quantitative Analysis
The following tables summarize the dose-dependent effects of this compound on various HUVEC functions.
Table 1: Effect of this compound on HUVEC Proliferation
| This compound Concentration (µM) | Inhibition of Cell Viability (%) |
| 0.1 | ~10% |
| 1 | ~40% |
| 10 | ~75% |
| IC50 (µM) | ~1.5 |
Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.[2]
Table 2: Effect of this compound on VEGF- and EGF-Induced HUVEC Migration
| Treatment | Migrated Cells (Relative to Control) |
| Control (VEGF + EGF) | 100% |
| This compound (1 µM) | Significantly Reduced |
| This compound (10 µM) | More Significantly Reduced |
Qualitative description based on graphical data. Specific percentages were not provided in the source material.[2]
Table 3: Effect of this compound on HUVEC Tube Formation (Example Data)
| This compound Concentration (µM) | Total Tube Length (Relative to Control) | Number of Junctions (Relative to Control) |
| 0 | 100% | 100% |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
Note: Specific quantitative data for the effect of this compound on HUVEC tube formation was not available in the reviewed literature. This table serves as a template for data presentation.
Table 4: Effect of this compound on HUVEC Apoptosis (Example Data)
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 | Baseline |
| 1 | Data Not Available |
| 5 | Data Not Available |
| 10 | Data Not Available |
Note: Specific quantitative data for the effect of this compound on HUVEC apoptosis was not available in the reviewed literature. This table serves as a template for data presentation.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects primarily by inhibiting the VEGFR-2 signaling cascade. The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt, which are crucial for endothelial cell proliferation, migration, and survival. This compound, as a tyrosine kinase inhibitor, blocks this autophosphorylation, thereby inhibiting the downstream signaling events.
Caption: this compound inhibits VEGFR-2 autophosphorylation.
General Experimental Workflow for Anti-Angiogenesis Assays
The following diagram illustrates a generalized workflow for conducting in vitro anti-angiogenesis assays with this compound in HUVEC cells.
Caption: Workflow for HUVEC anti-angiogenesis assays.
Detailed Experimental Protocols
HUVEC Proliferation Assay (MTT/CCK-8 Assay)
This assay measures cell viability as an indicator of cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in EGM. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CCK-8: Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
HUVEC Migration Assay (Transwell Assay)
This assay assesses the chemotactic migration of HUVECs.
Materials:
-
HUVECs
-
EGM with reduced serum (e.g., 1% FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Recombinant human VEGF and EGF
-
This compound stock solution
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Chamber Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of EGM with 1% FBS containing VEGF (e.g., 50 ng/mL) and EGF (e.g., 20 ng/mL) to the lower chamber.[2]
-
Cell Preparation: Resuspend HUVECs in EGM with 1% FBS to a concentration of 1 x 10^6 cells/mL.
-
Treatment and Seeding: In a separate tube, mix the HUVEC suspension with the desired concentrations of this compound or vehicle control. Seed 100 µL of the cell suspension (1 x 10^5 cells) into the upper chamber of the Transwell inserts.[2]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[2]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes, then stain with Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.
HUVEC Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures on an extracellular matrix.
Materials:
-
HUVECs
-
EGM with reduced serum
-
Matrigel (or other basement membrane extract)
-
96-well plate (pre-chilled)
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Matrigel Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Resuspend HUVECs in EGM with reduced serum.
-
Treatment and Seeding: Prepare HUVEC suspensions containing different concentrations of this compound or vehicle control. Seed 1.5 x 10^4 cells in 100 µL of medium onto the polymerized Matrigel.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
HUVEC Apoptosis Assay (Annexin V/PI Staining)
This assay detects apoptosis by identifying externalized phosphatidylserine (B164497) (Annexin V) and compromised cell membranes (Propidium Iodide).
Materials:
-
HUVECs
-
EGM
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of Binding Buffer to each sample and analyze by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
References
- 1. Third‐generation EGFR inhibitor HS‐10296 in combination with this compound, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Famitinib solubility issues in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Famitinib in DMSO and cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase-3 (Flt-3).[2][3] By inhibiting these receptor tyrosine kinases, this compound can block signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4] It is an aprotic solvent capable of dissolving many water-insoluble compounds.
Q3: What is the solubility of this compound in DMSO?
Q4: My this compound is not dissolving completely in DMSO. What should I do?
If you encounter issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use high-quality, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[5] Always use fresh, high-purity, anhydrous DMSO.
-
Gentle warming: Gently warm the solution in a 37°C water bath to aid dissolution.
-
Vortexing/Sonication: Vortex the solution thoroughly. If crystals persist, sonication can help to break them down and facilitate dissolution.
-
Prepare a lower concentration stock: If the desired concentration is not dissolving, try preparing a more dilute stock solution.
Q5: I observed a precipitate in my cell culture medium after adding the this compound DMSO stock solution. How can I prevent this?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds.[6][7] Here are several troubleshooting strategies:
-
Lower the final concentration: The desired concentration of this compound in your cell culture medium may be above its solubility limit in that specific medium. Try using a lower final concentration if your experimental design permits.
-
Optimize the dilution method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of media. Instead, perform a stepwise or serial dilution. First, dilute the DMSO stock in a small volume of serum-free medium or PBS, and then add this intermediate dilution to the final volume of complete cell culture medium.
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Increase mixing: Gently pipette the media up and down or swirl the plate immediately after adding the this compound solution to ensure rapid and even distribution.
-
Maintain a low final DMSO concentration: High concentrations of DMSO can be toxic to cells.[8][9][10] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%.[8][9] Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.
Quantitative Data Summary
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Use fresh, anhydrous, high-purity DMSO. |
| Reported Stock Concentration | 20 mmol/L in DMSO | Based on a published in vitro study.[4] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | The final concentration should be optimized for your specific cell line to avoid cytotoxicity.[8][9][10] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 442.51 g/mol . To prepare 1 mL of a 20 mM stock solution, you will need: 0.020 mol/L * 0.001 L * 442.51 g/mol = 0.00885 g = 8.85 mg.
-
Weighing: Carefully weigh out 8.85 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. A clear solution should be observed. If necessary, gentle warming (37°C) or sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (20 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete cell culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 20 mM DMSO stock solution. Remember to perform an intermediate dilution step to minimize DMSO concentration shock.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (e.g., ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank), and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. What is this compound Malate used for? [synapse.patsnap.com]
- 4. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Famitinib-Induced Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting toxicities associated with the multi-targeted tyrosine kinase inhibitor, Famitinib, in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (Flt-3).[1][3][4] By inhibiting these receptor tyrosine kinases, this compound can impede tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastasis.[1][4]
Q2: What are the most common toxicities observed with this compound in clinical and preclinical studies?
A2: Clinical studies have identified several common treatment-related adverse events. These include hematologic toxicity (such as neutropenia and thrombocytopenia), proteinuria, hypertension, hand-foot syndrome, diarrhea, fatigue, and liver dysfunction.[5][6] Preclinical studies in xenograft models have also suggested that higher doses of this compound are associated with greater toxicity.[7]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound inhibits multiple signaling pathways crucial for tumor cell proliferation and survival. The primary pathways affected are those mediated by VEGFR, PDGFR, and c-Kit. Inhibition of these pathways leads to reduced tumor cell viability and increased apoptosis (programmed cell death).[1]
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Troubleshooting Guides
Issue 1: Hypertension
Q: We are observing a significant increase in blood pressure in our rodent models treated with this compound. How can we accurately monitor and manage this?
A: Hypertension is a known side effect of TKIs that target the VEGF signaling pathway.[8]
Monitoring:
-
Method: The tail-cuff method is a standard non-invasive technique for measuring blood pressure in rodents.[9]
-
Acclimatization: It is crucial to acclimate the animals to the restraining device for several days before starting measurements to minimize stress-induced hypertension.
-
Frequency: Monitor blood pressure at baseline before starting treatment and then regularly (e.g., 2-3 times per week) during the treatment period.
Management Strategies:
-
Dose Reduction: If hypertension is severe or persistent, a dose reduction of this compound may be necessary.
-
Antihypertensive Agents: In some preclinical studies with other TKIs, calcium channel blockers (e.g., nifedipine) and angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) have been used to manage hypertension.[1] The choice of agent may depend on the severity of the hypertension.
Data Summary: TKI-Induced Hypertension in Animal Models
| Animal Model | TKI | Antihypertensive Agent | Efficacy |
| Rats | Cediranib (VEGFR TKI) | Captopril | Effective for mild BP increase (10 mmHg)[1] |
| Rats | Cediranib (VEGFR TKI) | Nifedipine | Effective for severe BP increase (35-50 mmHg)[1] |
Issue 2: Hand-Foot Syndrome (HFS) / Hand-Foot Skin Reaction (HFSR)
Q: Our mice are developing redness and swelling on their paws, which we suspect is a form of hand-foot syndrome. How can we assess and manage this in a preclinical setting?
A: Hand-foot syndrome is a common dermatological toxicity with some TKIs. While the presentation in rodents differs from humans, similar signs can be observed on the paws and other pressure-bearing areas.
Assessment:
-
Visual Scoring: A grading scale adapted from clinical criteria can be used to score the severity of the reaction.
-
Histopathology: In terminal studies, histopathological examination of the affected paw tissue can confirm the diagnosis and assess the extent of inflammation and cellular damage.
Management Strategies:
-
Supportive Care: Ensure soft bedding to reduce pressure on the paws.
-
Topical Agents: While not extensively documented in preclinical TKI studies, the use of emollients or topical anti-inflammatory agents could be explored.
-
Dose Modification: A dose reduction or temporary interruption of this compound treatment may be required for severe cases.
Grading Scale for Hand-Foot Syndrome in Rodents (Adapted from Clinical Criteria)
| Grade | Clinical Signs in Rodents |
| 1 | Mild erythema (redness) and/or edema (swelling) of the paws. |
| 2 | Moderate erythema, edema, and/or peeling of the skin on the paws; may be associated with discomfort (observed as altered gait or reluctance to move). |
| 3 | Severe erythema, blistering, ulceration, and/or significant edema of the paws, leading to impaired mobility. |
Issue 3: Hematologic Toxicity
Q: We are concerned about potential hematologic side effects of this compound. What parameters should we monitor and what are the potential interventions?
A: Bone marrow suppression is a potential side effect of this compound.[10]
Monitoring:
-
Complete Blood Count (CBC): Regularly perform CBC analysis from whole blood samples to monitor key parameters.
-
Parameters to Watch: Pay close attention to neutrophil counts (for neutropenia), platelet counts (for thrombocytopenia), and red blood cell parameters (for anemia).
Management Strategies:
-
Dose Adjustment: Dose reduction or interruption of this compound is the primary management strategy for severe hematologic toxicity.
-
Supportive Care: In cases of severe neutropenia, consider housing animals in a sterile environment to prevent infections. For severe anemia, supportive measures may be necessary depending on the experimental context.
Key Hematologic Parameters to Monitor
| Parameter | Indication of Toxicity |
| Neutrophil Count | A significant decrease may indicate neutropenia. |
| Platelet Count | A significant decrease may indicate thrombocytopenia. |
| Hemoglobin/Hematocrit | A significant decrease may indicate anemia. |
Issue 4: Diarrhea
Q: Several animals in our this compound treatment group are experiencing diarrhea. What is the likely mechanism and how can we manage it?
A: Diarrhea is a common TKI-associated toxicity, potentially caused by the inhibition of EGFR and other kinases in the gastrointestinal tract, leading to increased chloride secretion.[2]
Management Strategies:
-
Supportive Care: Ensure animals have free access to water and a source of electrolytes to prevent dehydration.
-
Anti-diarrheal Agents: Loperamide is a commonly used anti-diarrheal agent in preclinical studies.
-
Dose Modification: If diarrhea is severe or persistent, a dose reduction of this compound may be necessary.
Experimental Workflow for Investigating and Managing Diarrhea
Caption: A workflow for the management of this compound-induced diarrhea.
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Mice (Tail-Cuff Method)
-
Animal Acclimatization: For at least 3-5 days prior to the first measurement, acclimate mice to the restraining device for 10-15 minutes each day without taking measurements.
-
Preparation:
-
Turn on the warming platform to maintain the animal's body temperature (typically 32-34°C).
-
Select the appropriate size restrainer and tail cuff for the mouse.
-
-
Procedure:
-
Gently guide the mouse into the restrainer.
-
Place the occlusion cuff at the base of the tail, followed by the volume pressure recording (VPR) sensor.
-
Allow the mouse to acclimate on the warming platform for 5-10 minutes.
-
-
Measurement:
-
Initiate the measurement cycle on the system. Typically, this involves a series of inflation and deflation cycles.
-
Record systolic and diastolic blood pressure, and heart rate.
-
Obtain an average of several stable readings for each animal.
-
Protocol 2: Complete Blood Count (CBC) Analysis
-
Blood Collection:
-
Collect whole blood (typically 50-100 µL) from a suitable site (e.g., submandibular vein, saphenous vein, or cardiac puncture for terminal studies) into EDTA-coated microtubes to prevent coagulation.
-
-
Sample Handling:
-
Gently invert the microtube several times to ensure proper mixing with the anticoagulant.
-
Analyze the samples as soon as possible after collection, ideally within a few hours.
-
-
Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
The analyzer will provide values for various parameters including white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
-
Data Interpretation:
-
Compare the results from treated animals to those from a vehicle-treated control group.
-
Statistically analyze the data to identify significant changes in hematological parameters.
-
Protocol 3: Assessment of Proteinuria
-
Urine Collection:
-
Place individual mice in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine. Ensure free access to water.
-
-
Sample Processing:
-
Measure the total volume of urine collected.
-
Centrifuge the urine sample to remove any debris.
-
-
Analysis:
-
Use a commercially available ELISA kit or a biochemical analyzer to measure the concentration of albumin or total protein in the urine.
-
Measure the creatinine (B1669602) concentration in the same urine sample.
-
-
Calculation:
-
Calculate the Urine Protein-to-Creatinine Ratio (UPCR) to normalize for variations in urine concentration.
-
UPCR = [Urine Protein (mg/dL)] / [Urine Creatinine (mg/dL)]
-
-
Interpretation:
-
An elevated UPCR in the this compound-treated group compared to the control group is indicative of proteinuria.
-
This technical support center provides a foundational guide for researchers. It is essential to tailor these recommendations to specific experimental designs and to consult with veterinary staff for the appropriate care and handling of research animals.
References
- 1. Preclinical Animal Models in Cancer Supportive Care - BioModels [biomodels.com]
- 2. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awionline.org [awionline.org]
- 4. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. A novel animal model of tegafur-induced hand-foot syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Famitinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Famitinib in cancer cells. The information is tailored for scientists and drug development professionals to aid in their experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: My cancer cells have developed resistance to this compound. What are the likely molecular mechanisms?
Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound is a complex process. Based on studies of other TKIs targeting similar pathways (e.g., VEGFR, PDGFR, c-KIT), several mechanisms could be responsible:
-
Secondary Mutations in Target Kinases: The drug's target protein (e.g., VEGFR2, c-KIT, or PDGFR) may acquire new mutations that prevent this compound from binding effectively, leading to reactivation of the kinase. This is a common mechanism of resistance for TKIs in cancers like gastrointestinal stromal tumors (GIST).[1][2][3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound. This creates a "bypass track" that restores downstream signaling for cell survival and proliferation.[5][6] Common bypass pathways include:
-
MET Amplification: Overexpression or amplification of the MET receptor tyrosine kinase can lead to the activation of downstream pathways like PI3K/Akt, thereby compensating for the inhibition of VEGFR or other this compound targets.[7][8][9][10][11]
-
PI3K/Akt/mTOR Pathway Activation: Upregulation of the PI3K/Akt/mTOR pathway is a frequent event in drug-resistant cancers.[4][12][13][14][15] This pathway can be activated by various upstream signals, including other receptor tyrosine kinases, and can promote cell survival and proliferation despite this compound treatment.
-
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
Q2: How can I investigate which mechanism is responsible for this compound resistance in my cell line?
To identify the specific resistance mechanism in your experimental model, a multi-pronged approach is recommended:
-
Sequence the Target Kinases: Extract DNA from your resistant cell lines and sequence the coding regions of this compound's primary targets (VEGFR2, PDGFR, c-KIT) to check for secondary mutations.
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status (and therefore activation) of key proteins in potential bypass pathways, such as MET, Akt, and ERK in both sensitive and resistant cells.
-
Evaluate Drug Efflux Pump Expression: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP).
Q3: What are some strategies to overcome acquired this compound resistance?
Several therapeutic strategies can be explored to overcome acquired resistance to this compound:
-
Combination Therapy: This is a widely adopted approach to tackle drug resistance.[5][16][17] Potential combinations include:
-
Targeting Bypass Pathways: If you identify an activated bypass pathway, combine this compound with an inhibitor of that pathway. For example, if MET is amplified, a combination with a MET inhibitor could be effective.[7] Similarly, if the PI3K/Akt pathway is activated, a PI3K or Akt inhibitor could restore sensitivity.[12][13]
-
Combination with Immunotherapy: Recent clinical trials have explored the combination of this compound with immune checkpoint inhibitors, showing promising antitumor activity.[18]
-
-
Development of Next-Generation Inhibitors: If resistance is due to a specific secondary mutation, it may be possible to design or utilize a next-generation TKI that can effectively inhibit the mutated kinase.
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in my cell culture.
-
Possible Cause: Development of a heterogeneous population of resistant cells.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Confirm the shift in IC50 by performing a dose-response curve with a cell viability assay (e.g., MTT assay).
-
Isolate Single-Cell Clones: Use limiting dilution or single-cell sorting to isolate and expand individual clones from the resistant population.
-
Characterize Clones: Analyze individual clones for different resistance mechanisms (target mutation, bypass pathway activation) to understand the heterogeneity of the resistance.
-
Problem 2: Western blot shows no change in the phosphorylation of direct this compound targets, yet cells are resistant.
-
Possible Cause: Activation of a downstream signaling pathway or a mechanism independent of the primary targets.
-
Troubleshooting Steps:
-
Probe for Downstream Effectors: Perform Western blots for key downstream signaling molecules like p-Akt, p-ERK, and p-mTOR to see if these pathways are activated despite the inhibition of upstream targets.
-
Investigate Non-Target-Related Mechanisms: Consider mechanisms like increased drug efflux or alterations in apoptosis signaling (e.g., Bcl-2 family protein expression).
-
Co-Immunoprecipitation: Use Co-IP to investigate if the target receptor is forming new complexes with other proteins that could sustain signaling.
-
Quantitative Data Summary
The following tables provide examples of the type of quantitative data you might generate when investigating this compound resistance.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Description | This compound IC50 (nM) |
| CancerCell-Parental | This compound-sensitive | 50 |
| CancerCell-Resistant | Acquired resistance | 500 |
Table 2: Protein Expression and Phosphorylation Levels (Relative Densitometry from Western Blot)
| Protein | CancerCell-Parental | CancerCell-Resistant |
| p-VEGFR2 | 1.0 | 0.2 |
| VEGFR2 (Total) | 1.0 | 1.1 |
| p-MET | 1.0 | 5.2 |
| MET (Total) | 1.0 | 4.8 |
| p-Akt | 1.0 | 3.5 |
| Akt (Total) | 1.0 | 1.2 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10,000 nM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[19][20][21][22]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[23][24][25][26][27]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-p-MET, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for studying protein-protein interactions.[28][29][30][31][32]
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., VEGFR2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting "prey" proteins.
Visualizations
Caption: this compound inhibits VEGFR2, blocking downstream signaling. MET amplification can act as a bypass mechanism to reactivate the PI3K/Akt pathway.
References
- 1. Mechanisms of resistance to imatinib and sunitinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR 20th Anniversary Commentary: A Genetic Mechanism of Imatinib Resistance in Gastrointestinal Stromal Tumor—Where Are We a Decade Later? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to imatinib in gastrointestinal stromal tumor occurs through secondary gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amplification of the MET receptor drives resistance to anti-EGFR therapies in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Overcoming resistance to immune checkpoint inhibitor in non-small cell lung cancer: the promise of combination therapy [frontiersin.org]
- 17. Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. broadpharm.com [broadpharm.com]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. cusabio.com [cusabio.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 30. assaygenie.com [assaygenie.com]
- 31. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 32. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Why is Famitinib not effective in certain cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges with the efficacy of Famitinib in certain cancer cell lines.
Troubleshooting Guides
Problem: this compound shows reduced or no efficacy in our cancer cell line model.
This guide provides a systematic approach to investigate the potential reasons for the lack of response to this compound in your experiments.
Experimental Workflow for Troubleshooting this compound Ineffectiveness
Caption: A step-by-step workflow for troubleshooting this compound resistance.
Possible Cause 1: On-Target Mutations
Secondary mutations in the kinase domains of this compound's primary targets can prevent the drug from binding effectively, leading to resistance. This is a common mechanism of resistance for tyrosine kinase inhibitors. For instance, mutations in the ATP-binding pocket or the activation loop of c-Kit and PDGFRβ have been shown to confer resistance to similar TKIs like imatinib (B729) and sunitinib (B231).[1][2][3][4][5]
-
Troubleshooting Steps:
-
Sequence the kinase domains of KIT, KDR (VEGFR2), and PDGFRB in your resistant cell line to identify potential mutations.
-
Compare the identified mutations to known resistance mutations for other TKIs. Mutations in c-Kit exons 13, 14, and 17 are frequently associated with TKI resistance.[5]
-
Perform an in vitro kinase activity assay to determine if this compound can still inhibit the mutated kinase. A significantly higher IC50 value for the mutant kinase compared to the wild-type would confirm on-target resistance.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the pathways inhibited by this compound. This allows the cells to maintain proliferation and survival.[6][7][8][9][10][11][12][13][14]
-
Troubleshooting Steps:
-
Perform a Western blot analysis to assess the phosphorylation status of key downstream signaling molecules like AKT and ERK. Persistent phosphorylation of these proteins in the presence of this compound suggests the activation of bypass pathways.
-
Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases (e.g., MET, EGFR, FGFR, AXL) that are not targeted by this compound.
-
If a bypass pathway is identified , consider combination therapy with an inhibitor targeting the activated pathway alongside this compound.
-
Possible Cause 3: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[12]
-
Troubleshooting Steps:
-
Measure the mRNA and protein expression levels of common ABC transporters in your resistant cell line and compare them to sensitive cell lines.
-
Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for P-gp) to assess their activity.
-
Test the effect of known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to see if they can restore sensitivity to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, multi-targeted tyrosine kinase inhibitor.[15] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), and c-Kit.[16][17] By inhibiting these receptors, this compound can suppress tumor angiogenesis, proliferation, and survival.[16]
Signaling Pathways Targeted by this compound
References
- 1. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDGFRB mutation and tyrosine kinase inhibitor resistance in Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary C-kit mutation is a cause of acquired resistance to imatinib in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to c-KIT kinase inhibitors conferred by V654A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary mutations of c-KIT contribute to acquired resistance to imatinib and decrease efficacy of sunitinib in Chinese patients with gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is this compound Malate used for? [synapse.patsnap.com]
- 16. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Famitinib Technical Support Center: Managing Off-Target Effects in Research
Welcome to the technical support center for Famitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and interpreting the off-target effects of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) will help address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (Flt-3)[1]. Inhibition of these receptor tyrosine kinases (RTKs) is central to its mechanism of action, which involves the disruption of tumor growth, angiogenesis, and metastasis[1].
Q2: What are off-target effects and why are they a concern with a multi-kinase inhibitor like this compound?
Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic targets. For kinase inhibitors like this compound, which bind to the highly conserved ATP-binding pocket of kinases, there is a potential for binding to and modulating the activity of other kinases with similar structural features. These off-target interactions can lead to unforeseen biological consequences, cellular toxicity, or misinterpretation of experimental results, making it crucial to identify and manage them in a research setting.
Q3: I'm observing a cellular phenotype that is inconsistent with the known signaling pathways of this compound's primary targets. Could this be an off-target effect?
It is possible. If the observed phenotype cannot be explained by the inhibition of VEGFR, PDGFR, c-Kit, or Flt-3 signaling, an off-target effect should be considered. For example, if you observe effects on cell cycle progression or apoptosis in a cell line that does not heavily rely on the primary target pathways for survival, it could indicate the involvement of other kinases. It is also important to consider that downstream signaling from these primary targets can be complex and cell-type specific.
Q4: How can I experimentally validate a suspected off-target effect of this compound?
To validate a suspected off-target effect, a multi-pronged approach is recommended. This can include:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of another inhibitor that targets the same primary pathways but has a different chemical structure. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype observed with this compound is diminished in the knockdown or knockout cells, it provides strong evidence for an off-target interaction.
-
Rescue Experiments: If the off-target kinase has a known substrate, you could try to rescue the phenotype by overexpressing a constitutively active form of a downstream effector.
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity in a Cell Line
You are observing significant cell death at concentrations of this compound that are expected to be primarily cytostatic or anti-angiogenic based on its known targets.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Potent Off-Target Inhibition of a Critical Survival Kinase | 1. Review Kinase Selectivity Data: Consult a broad kinase panel screen for potential off-targets of this compound or a structurally similar inhibitor. 2. Literature Search: Investigate if your cell line is known to be dependent on any of the identified off-target kinases for survival. 3. Validate Off-Target Inhibition: Perform a western blot to check the phosphorylation status of the downstream substrate of the suspected off-target kinase in your treated cells. |
| Solvent Toxicity | 1. Check Final Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and is below the known toxic threshold for your cell line (typically <0.5%). 2. Run a Vehicle-Only Control: Perform a dose-response experiment with the solvent alone to determine its toxicity profile in your specific cell line. |
| On-Target Toxicity in a Highly Sensitive Cell Line | 1. Confirm On-Target Pathway Inhibition: Use western blotting to verify that the phosphorylation of downstream effectors of VEGFR, PDGFR, or c-Kit (e.g., AKT, ERK) is inhibited at the concentrations causing cytotoxicity. 2. Titrate this compound Concentration: Perform a more detailed dose-response curve to identify a concentration that inhibits the target pathway without causing widespread cell death. |
Problem 2: Lack of Expected Efficacy in a Seemingly Appropriate Model
You are not observing the expected anti-proliferative or anti-angiogenic effects of this compound in a cell line or animal model where its primary targets are expressed.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Compound Instability or Inactivity | 1. Verify Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh stock solutions. 2. Confirm Activity in a Control Assay: Test your this compound stock in a cell-free in vitro kinase assay against one of its primary targets (e.g., VEGFR2) to confirm its inhibitory activity. |
| Cellular Resistance Mechanisms | 1. Check for Target Mutations: Sequence the kinase domains of VEGFR, PDGFR, and c-Kit in your cell line to check for mutations that may confer resistance. 2. Investigate Bypass Signaling Pathways: The cells may have activated alternative signaling pathways that compensate for the inhibition of the primary targets. Perform a phospho-kinase array to identify upregulated pathways. |
| Sub-optimal Experimental Conditions | 1. Optimize Compound Concentration: The required concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the IC50 in your specific model. 2. Consider Serum Protein Binding: If using serum-containing media, this compound may be sequestered by proteins like albumin, reducing its effective concentration. Consider reducing the serum concentration during treatment or using serum-free media for short-term experiments. |
Data Presentation: Kinase Inhibition Profiles
Table 1: Inhibitory Activity of this compound Against Primary Targets
| Target | IC50 (nM) | Reference |
| c-Kit | 2.3 | [2] |
| VEGFR2 | 4.7 | [2] |
| PDGFRβ | 6.6 | [2] |
Table 2: Representative Kinase Selectivity Profile (Sunitinib)
This data is for Sunitinib and is provided as a representative example of a multi-kinase inhibitor profile. The off-target profile of this compound may differ.
| Kinase | IC50 (nM) | Kinase Family |
| PDGFRβ | 2 | RTK |
| VEGFR2 | 80 | RTK |
| c-Kit | <10 | RTK |
| Flt-3 | <10 | RTK |
| RET | 32 | RTK |
| CSF1R | 16 | RTK |
| DDR1 | 48 | RTK |
| KIT (V560G) | 6 | RTK (Mutant) |
| FLT3 (ITD) | 1 | RTK (Mutant) |
| CAMK1 | 210 | CAMK |
| CLK1 | 140 | CMGC |
| DYRK1A | 110 | CMGC |
| GSK3β | 89 | CMGC |
| ROCK1 | 230 | AGC |
| p70S6K | 180 | AGC |
| Src | >1000 | TK |
| Lck | >1000 | TK |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated Downstream Targets (p-AKT, p-ERK)
This protocol describes the detection of the phosphorylation status of key downstream signaling proteins to confirm on-target or off-target pathway inhibition.
Materials:
-
Cell culture plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.
-
Protocol 3: Cell Viability MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic or cytostatic effects of this compound.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with the various concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition and Incubation: Add 20 µL of the MTS reagent directly to each well. Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium with MTS reagent but no cells) from all readings.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
References
Technical Support Center: Improving Famitinib Bioavailability for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Famitinib (B1672043) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit), which are crucial in tumor angiogenesis and proliferation.[3][4][5][6] By inhibiting these pathways, this compound can reduce tumor growth and vascularization.[3][5]
Q2: What are the known challenges with the oral bioavailability of this compound?
This compound is reported to be well-absorbed from the gut but is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4/5 and CYP1A1/2.[7][8][9] This extensive metabolism can lead to moderate and potentially variable oral bioavailability. While one study in rats reported a moderate bioavailability of 40.9%, achieving consistent and optimal systemic exposure in preclinical models can be challenging.
Q3: What is a standard formulation for this compound in in vivo experiments?
A commonly used formulation for in vivo animal experiments involves creating a homogeneous suspension of this compound in physiological saline.[5] For example, a 10 mg/mL suspension can be prepared and administered via oral gavage.[5] Additionally, a patent for a this compound composition suggests using mannitol (B672) as a water-soluble filler to improve dissolution, with the active ingredient having a particle size (d(0.9)) of less than 100 µm.[10]
Q4: How does food intake affect the bioavailability of this compound?
Clinical studies in humans have shown that food has a minimal effect on the pharmacokinetics of this compound.[11][12] Therefore, fasting of experimental animals prior to dosing may not be strictly necessary to achieve consistent absorption, which can simplify experimental protocols.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Exposure of this compound
Symptoms:
-
Low Area Under the Curve (AUC) and maximum concentration (Cmax) in pharmacokinetic (PK) studies.
-
High inter-animal variability in plasma concentrations.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | This compound is a poorly water-soluble compound. A simple saline suspension may not provide adequate dissolution in the gastrointestinal tract. |
| Solution 1: Particle Size Reduction. Ensure the this compound powder is micronized. A patent suggests a particle size of d(0.9) < 100 µm for improved dissolution.[10] | |
| Solution 2: Use of Wetting Agents. Incorporate a small amount of a pharmaceutically acceptable wetting agent (e.g., 0.1% Tween 80) into the saline suspension to improve the dispersibility of the drug particles. | |
| Solution 3: Advanced Formulations. If simple suspensions are inadequate, consider advanced formulation strategies known to enhance the bioavailability of poorly soluble drugs. These include nanosuspensions, amorphous solid dispersions, and lipid-based formulations. | |
| Inconsistent Dosing | Inaccurate dosing volumes or non-homogenous suspensions can lead to high variability. |
| Solution: Ensure the dosing suspension is continuously stirred during the dosing procedure to maintain homogeneity. Use calibrated pipettes or syringes for accurate volume administration. | |
| Metabolic Instability | This compound is extensively metabolized by CYP enzymes in the liver.[7][8][9] |
| Solution: Be aware of potential co-administered substances that could induce or inhibit CYP enzymes, as this can alter this compound's metabolism and plasma concentrations. For mechanistic studies, consider in vitro metabolic stability assays to understand the metabolic profile in the species being studied. |
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation
Symptoms:
-
This compound powder does not readily disperse in the vehicle.
-
The suspension settles quickly, making consistent dosing difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of this compound | The hydrophobic nature of the drug powder can lead to poor wetting and aggregation in aqueous vehicles. |
| Solution 1: Sonication. Use a probe or bath sonicator to break up drug agglomerates and facilitate dispersion. | |
| Solution 2: Use of Suspending Agents. Add a suspending agent such as 0.5% carboxymethylcellulose (CMC) to the vehicle to increase its viscosity and slow down sedimentation. | |
| Inappropriate Vehicle | The chosen vehicle may not be optimal for suspending this compound. |
| Solution: For initial studies, a vehicle containing 0.5% CMC and 0.1% Tween 80 in purified water can be a good starting point for a stable suspension. |
Advanced Formulation Strategies to Enhance Bioavailability
For researchers experiencing persistent issues with low or variable bioavailability, the following advanced formulation strategies are recommended.
Nanosuspensions
Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity and saturation solubility.
Key Advantages:
-
Significant improvement in oral bioavailability.
-
Applicable to a wide range of poorly soluble drugs.
Amorphous Solid Dispersions (ASDs)
Principle: The drug is dispersed in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher kinetic solubility and dissolution rates compared to the crystalline form.
Key Advantages:
-
Can achieve and maintain a supersaturated state in the gastrointestinal tract, driving enhanced absorption.
-
A well-established technique for improving the bioavailability of BCS Class II/IV drugs.
Lipid-Based Formulations (e.g., SMEDDS)
Principle: The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in the aqueous environment of the gut.
Key Advantages:
-
Presents the drug in a solubilized form, bypassing the dissolution step.
-
Can enhance lymphatic uptake, potentially reducing first-pass metabolism.
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Suspension (10 mg/mL)
-
Materials:
-
This compound powder (micronized, if possible)
-
Vehicle: 0.9% Sodium Chloride (Physiological Saline)
-
Optional: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80
-
-
Procedure:
-
Weigh the required amount of this compound.
-
If using suspending and wetting agents, first prepare the vehicle by dissolving CMC and Tween 80 in physiological saline.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring.
-
Homogenize the suspension using a high-speed homogenizer or sonicator until a uniform dispersion is achieved.
-
Store the suspension at 4°C, protected from light.
-
Before each administration, ensure the suspension is thoroughly mixed.
-
Protocol 2: Preparation of a this compound Nanosuspension (Conceptual)
This protocol is a general guideline and should be optimized for this compound.
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Wetting agent (e.g., Tween 80)
-
Purified water
-
-
Procedure (High-Pressure Homogenization):
-
Prepare a pre-suspension by dispersing this compound in an aqueous solution of the stabilizer and wetting agent.
-
Homogenize this pre-suspension at high speed for a few minutes.
-
Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 1500 bar for 20 cycles).
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 3: Preparation of a this compound Amorphous Solid Dispersion (ASD) (Conceptual)
This protocol is a general guideline and should be optimized for this compound.
-
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
-
Procedure (Solvent Evaporation):
-
Dissolve both this compound and the polymer in a common organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Collect the dried ASD and mill it into a fine powder.
-
Characterize the ASD for its amorphous nature (using XRD and DSC) and dissolution properties.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).
-
Formulation Administration:
-
Administer the prepared this compound formulation (e.g., simple suspension, nanosuspension, or ASD reconstituted in a vehicle) via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans (25 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 38.7 | [11] |
| Tmax (h) | 5.9 ± 3.8 | [11] |
| AUC0–∞ (h*ng/mL) | 1320.5 | [11] |
| Half-life (h) | 33.9 | [11] |
Note: This data is from a study in healthy human subjects and serves as a reference. Parameters will vary in preclinical animal models.
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Simple Suspension | Basic dispersion of drug particles. | Simple to prepare. | Low dissolution rate, potential for high variability. |
| Nanosuspension | Increased surface area and saturation solubility. | Significant increase in dissolution and bioavailability. | Physical stability (particle growth), requires specialized equipment. |
| Amorphous Solid Dispersion (ASD) | Increased kinetic solubility of the amorphous drug form. | High supersaturation potential, significant bioavailability enhancement. | Physical instability (recrystallization), polymer selection is critical. |
| Lipid-Based (SMEDDS) | Drug is pre-dissolved, bypassing the dissolution step. | High drug loading possible, can enhance lymphatic transport. | Excipient selection is complex, potential for GI side effects. |
Visualizations
Signaling Pathways Inhibited by this compound
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and cell proliferation.
Caption: this compound inhibits key signaling pathways.
Experimental Workflow for Improving this compound Bioavailability
This workflow outlines the logical steps from identifying a bioavailability issue to selecting and evaluating an improved formulation.
Caption: Workflow for enhancing this compound bioavailability.
Troubleshooting Logic for Poor Oral Absorption
This diagram provides a step-by-step troubleshooting guide for addressing issues with poor oral absorption of this compound.
References
- 1. This compound - Jiangsu Hengrui Medicine - AdisInsight [adisinsight.springer.com]
- 2. Facebook [cancer.gov]
- 3. What is this compound Malate used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Metabolism and bioactivation of this compound, a novel inhibitor of receptor tyrosine kinase, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. d-nb.info [d-nb.info]
- 10. PHARMACEUTICAL COMPOSITION COMPRISING this compound - Patent 3424500 [data.epo.org]
- 11. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Common adverse events of Famitinib in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the common adverse events observed during clinical trials of Famitinib (B1672043). This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to assist in managing and anticipating potential issues during research.
Common Adverse Events of this compound
This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (Flt-3).[1] Its mechanism of action, while effective against various cancers, can also lead to a range of adverse events (AEs).
Data on Adverse Events
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) from key clinical trials of this compound, both as a monotherapy and in combination with other agents. Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[2][3]
Table 1: Grade ≥3 Treatment-Related Adverse Events with this compound Monotherapy in Refractory Metastatic Colorectal Cancer (mCRC)
| Adverse Event | Incidence (%) (n=99) |
| Hypertension | 11.1% |
| Hand-foot syndrome | 10.1% |
| Thrombocytopenia | 10.1% |
| Neutropenia | 9.1% |
Data from a Phase II clinical trial (NCT01762293) in patients with refractory mCRC.[4]
Table 2: Grade ≥3 Treatment-Related Adverse Events with this compound in Combination with Camrelizumab
| Adverse Event | Incidence (%) (NSCLC, n=41) | Incidence (%) (Cervical Cancer, n=33) | Incidence (%) (mCRC, n=44) |
| Hypertension | 22.0% | 15.2% | Predominant |
| Increased alanine (B10760859) aminotransferase | 12.2% | - | - |
| Decreased neutrophil count | 9.8% | 21.2% | - |
| Proteinuria | 7.3% | - | Predominant |
| Decreased platelet count | 7.3% | - | - |
| Hypokalemia | 7.3% | - | - |
| Anemia | - | 27.3% | - |
| Decreased white blood cell count | - | 15.2% | - |
| Hypertriglyceridemia | - | 12.1% | - |
Data from Phase II trials in non-small cell lung cancer (NSCLC), recurrent or metastatic cervical squamous cell carcinoma, and metastatic colorectal cancer (mCRC).[5][6][7]
Table 3: All-Grade Treatment-Related Adverse Events with this compound and Camrelizumab in Cervical Cancer (n=33)
| Adverse Event | Incidence (%) |
| Anemia | 66.7% |
| Decreased platelet count | 66.7% |
| Decreased white blood cell count | 60.6% |
Data from a Phase II trial in recurrent or metastatic cervical squamous cell carcinoma.[5]
Troubleshooting Guide and FAQs
This section addresses specific issues that researchers might encounter during experiments involving this compound.
Q1: A patient in our trial has developed Grade 2 hypertension. How should this be managed?
A1: For Grade 2 hypertension, it is recommended to initiate or adjust antihypertensive medication. Blood pressure should be monitored frequently, at least weekly. If the hypertension persists despite medical management, consider holding the this compound dose until blood pressure is controlled (≤ Grade 1). Once controlled, this compound can be resumed at the same or a reduced dose level, depending on the protocol. Patient education on blood pressure monitoring at home is also crucial.
Q2: What is the recommended course of action for a patient experiencing Grade 3 hand-foot syndrome?
A2: Grade 3 hand-foot syndrome (painful erythema, swelling, and/or blistering, limiting self-care activities of daily living) requires interruption of this compound treatment. Symptomatic treatment should be initiated, which may include topical corticosteroids, keratolytics, and pain management. Once the adverse event has resolved to Grade 1 or baseline, this compound may be re-initiated at a reduced dose as per the study protocol.
Q3: We have observed a significant decrease in platelet count (thrombocytopenia) in a subject. What are the management steps?
A3: For Grade 3 or 4 thrombocytopenia, this compound should be withheld. Platelet transfusions may be administered according to institutional guidelines. The patient should be monitored closely with frequent complete blood counts. Once the platelet count has recovered to a safe level (typically Grade 1 or baseline), this compound can be restarted at a lower dose.
Q4: A patient has developed proteinuria. When should this become a concern and how should it be managed?
A4: The development of proteinuria should be monitored with regular urinalysis. If a 2+ or greater reading is observed, a 24-hour urine protein measurement should be performed. For proteinuria exceeding 1g/24 hours, this compound should be interrupted. Treatment can be resumed at a reduced dose once the proteinuria is less than 1g/24 hours. For nephrotic syndrome or Grade 4 proteinuria, permanent discontinuation of this compound is recommended.
Q5: What are the dose-limiting toxicities of this compound observed in early-phase trials?
A5: In a Phase I study, the dose-limiting toxicities observed during the first cycle of treatment included hypertension, hand-foot skin reaction, and diarrhea.[8]
Experimental Protocols and Methodologies
Grading of Adverse Events
Adverse events in the cited clinical trials were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized scale for reporting the severity of adverse events, ranging from Grade 1 (mild) to Grade 5 (death related to AE).[2][3]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Dose Modification for Adverse Events
In clinical trials, dose modifications (interruption, reduction, or discontinuation) are key strategies for managing treatment-related adverse events. The general approach is as follows:
-
Grade 1: Continue treatment with close monitoring.
-
Grade 2: Consider dose interruption if the AE is persistent or intolerable. Resume at the same or a reduced dose upon resolution to Grade ≤1.
-
Grade 3 or 4: Withhold treatment immediately. Once the AE resolves to Grade ≤1, consider resuming at a reduced dose. If the AE is life-threatening or recurs at a lower dose, permanent discontinuation may be necessary.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effect by inhibiting multiple receptor tyrosine kinases involved in angiogenesis, tumor growth, and proliferation. The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound's inhibition of key receptor tyrosine kinases and downstream effects.
References
- 1. What is this compound Malate used for? [synapse.patsnap.com]
- 2. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 3. evs.nci.nih.gov [evs.nci.nih.gov]
- 4. This compound versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicenter phase 2 trial of camrelizumab plus this compound for women with recurrent or metastatic cervical squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-line treatment with camrelizumab plus this compound in advanced or metastatic NSCLC patients with PD-L1 TPS ≥1%: results from a multicenter, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound plus camrelizumab in patients with advanced colorectal cancer: Data from a multicenter, basket study [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Famitinib Phase I Trials: A Technical Support Guide to Dose-Limiting Toxicities
For researchers, scientists, and drug development professionals engaged in the study of famitinib (B1672043), a thorough understanding of its safety profile, particularly the dose-limiting toxicities (DLTs) observed in early-phase clinical trials, is paramount. This technical support center provides a comprehensive overview of the DLTs associated with this compound in its phase I development, presented in a clear question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions regarding this compound's DLTs and offers guidance on their management.
Q1: What were the identified dose-limiting toxicities for this compound in its initial phase I clinical trial?
A1: In the pivotal phase I study of this compound in patients with advanced solid cancers, the observed DLTs were hypertension, hand-foot skin reaction, and diarrhea.[1] These toxicities are crucial considerations for patient monitoring and management in subsequent clinical development.
Q2: At what dose level were the dose-limiting toxicities observed?
A2: Dose-limiting toxicities were formally identified at the 30 mg daily dose level, where two out of three patients experienced DLTs.[1] This finding was instrumental in determining the maximum tolerated dose.
Q3: What was the maximum tolerated dose (MTD) and the recommended phase II dose (RPTD) of this compound?
A3: The MTD for this compound was established at 27 mg administered orally once daily. Based on the safety and tolerability profile observed in the phase I trial, the RPTD was determined to be 25 mg once daily.[1]
Q4: How should I manage hypertension that emerges as a potential DLT in my study?
A4: Management of tyrosine kinase inhibitor (TKI)-induced hypertension involves regular blood pressure monitoring and the initiation of antihypertensive medications. Angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and dihydropyridine (B1217469) calcium channel blockers are often the preferred agents.[2] It is crucial to have a predefined hypertension management protocol in your study. For severe or persistent hypertension despite medical management, dose interruption or reduction of this compound may be necessary.
Q5: What are the best practices for managing hand-foot skin reaction (HFSR) in patients receiving this compound?
A5: Proactive management of HFSR is key to preventing dose interruptions. Recommendations include patient education on moisturizing the hands and feet from the start of treatment, avoiding hot water and pressure on the affected areas.[3] For symptomatic HFSR, topical corticosteroids and keratolytics may be used. In cases of severe HFSR (Grade 3), dose reduction or temporary discontinuation of this compound should be considered.[3]
Q6: What is the recommended approach for managing diarrhea as a DLT?
A6: For mild to moderate diarrhea, loperamide (B1203769) is the standard first-line treatment, along with dietary modifications and adequate hydration.[4][5] In cases of severe (Grade 3 or 4) or refractory diarrhea, dose interruption or reduction of this compound is warranted. Hospitalization for intravenous hydration and electrolyte replacement may be necessary in severe cases.[6]
Data Presentation: Dose-Limiting Toxicities in this compound Phase I Study
The following table summarizes the available quantitative data on DLTs from the key phase I study of this compound. It is important to note that a detailed breakdown of the number of patients experiencing each grade of DLT at every dose level is not publicly available in the cited literature.
| Dose Level (mg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) Observed |
| 4 | 3 | No DLTs reported |
| 8 | 3 | No DLTs reported |
| 13 | 3 | No DLTs reported |
| 20 | 6 | No DLTs reported |
| 27 | 6 | No DLTs reported |
| 30 | 3 | 2 (Hypertension, Hand-Foot Skin Reaction, Diarrhea) |
Table 1: Summary of Dose-Limiting Toxicities in the Phase I Study of this compound. Data extracted from the publication by Zhou A, et al. (2013).[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the context of this compound's phase I trial.
Dose Escalation and MTD Determination
The phase I study of this compound employed a standard 3+3 dose-escalation design. The protocol is as follows:
-
Patient Cohorts: Patients were enrolled in cohorts of three.
-
Dose Escalation: If none of the three patients in a cohort experienced a DLT during the first 28-day cycle, the dose was escalated in the next cohort.
-
DLT Observation: If one of the three patients experienced a DLT, three additional patients were enrolled at the same dose level.
-
MTD Definition: The MTD was defined as the highest dose level at which no more than one of six patients experienced a DLT.
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Stopping Rule: Dose escalation was stopped when at least two of three or two of six patients in a cohort experienced a DLT.
Toxicity Assessment
Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events version 4.0 (NCI CTCAE v4.0). Key grading criteria for the observed DLTs are summarized below:
-
Hypertension:
-
Grade 1: Asymptomatic, transient (<24 hrs) increase by >20 mmHg (diastolic) or to >150/100 mmHg if previously normal.
-
Grade 2: Recurrent or persistent (>24 hrs) or symptomatic increase by >20 mmHg (diastolic) or to >150/100 mmHg if previously normal.
-
Grade 3: Requiring therapy or more intensive therapy than previously.
-
-
Hand-Foot Skin Reaction:
-
Grade 1: Minimal skin changes or dermatitis (e.g., erythema, edema, hyperkeratosis) without pain.
-
Grade 2: Skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis) with pain, limiting instrumental activities of daily living (ADL).
-
Grade 3: Severe skin changes (e.g., peeling, blisters, bleeding, edema, hyperkeratosis) with pain, limiting self-care ADL.
-
-
Diarrhea:
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Grade 1: Increase of <4 stools per day over baseline; mild increase in ostomy output compared to baseline.
-
Grade 2: Increase of 4-6 stools per day over baseline; moderate increase in ostomy output compared to baseline.
-
Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; severe increase in ostomy output compared to baseline; limiting self-care ADL.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key logical relationships and workflows relevant to the phase I study of this compound.
Caption: Workflow for Maximum Tolerated Dose (MTD) Determination in a 3+3 Design.
Caption: Simplified Signaling Pathway Inhibition by this compound.
References
- 1. Phase I study of the safety, pharmacokinetics and antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acc.org [acc.org]
- 3. Management of tyrosine kinase inhibitor-induced hand-foot skin reaction: viewpoints from the medical oncologist, dermatologist, and oncology nurse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, monitoring, and minimizing hypertension associated with the multi-targeted tyrosine kinase inhibitor (TKI), famitinib (B1672043), in a preclinical setting. The guidance is based on the known class effects of vascular endothelial growth factor receptor (VEGFR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypertension?
A1: this compound-induced hypertension is primarily an on-target effect resulting from the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] The VEGF signaling pathway is crucial for maintaining vascular homeostasis.[3] Specifically, VEGF binding to VEGFR-2 on endothelial cells activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[3][4][5] By inhibiting VEGFR-2, this compound disrupts this process, leading to reduced NO bioavailability, decreased vasodilation, and a subsequent increase in peripheral vascular resistance, which manifests as hypertension.[1][2] An additional proposed mechanism is an increase in the production of the vasoconstrictor endothelin-1 (B181129) following VEGF pathway inhibition.[2][4][5]
Q2: What is the typical onset and magnitude of blood pressure elevation observed with VEGFR inhibitors in preclinical models?
A2: In preclinical studies with VEGFR inhibitors, blood pressure elevation can be observed within the first week of treatment.[6] The magnitude of this increase is dose-dependent. For instance, in studies with the angiogenesis inhibitor sunitinib (B231) in rats, mean arterial pressure increased by approximately 30 mm Hg.[7] Preclinical studies with cediranib (B1683797) showed that mild increases in blood pressure were in the range of 10–15 mm Hg, while more severe elevations reached 30–50 mm Hg.[4]
Q3: Which animal models are most suitable for studying TKI-induced hypertension?
A3: Normotensive rodent models, such as Wistar-Kyoto rats or various mouse strains, are commonly used to investigate drug-induced hypertension. These models allow for the direct assessment of the hypertensive effects of the TKI without the confounding factors of pre-existing hypertensive disease. The use of radiotelemetry in these models is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.[8][9][10]
Q4: What are the recommended methods for blood pressure monitoring in preclinical studies?
A4: Two primary methods are used for blood pressure monitoring in rodents:
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Radiotelemetry: This is the preferred method for its ability to provide continuous, long-term, and accurate blood pressure data from unrestrained and stress-free animals in their home cages.[8][9][10] It involves the surgical implantation of a small transmitter.[8][10]
-
Tail-cuff plethysmography: This is a non-invasive method that can be used for repeated measurements. However, it can be susceptible to stress-induced artifacts and requires proper animal acclimatization to obtain reliable data.[11]
Q5: What are the most effective strategies to minimize this compound-related hypertension in preclinical studies?
A5: Co-administration of antihypertensive agents is the primary strategy. Based on preclinical studies with other VEGFR inhibitors, the following classes of drugs have shown efficacy:
-
Calcium Channel Blockers (CCBs): Agents like nifedipine (B1678770) and amlodipine (B1666008) have been shown to be effective in controlling TKI-induced hypertension.[4][7] Nifedipine was particularly effective in managing severe blood pressure increases.[4]
-
Renin-Angiotensin System (RAS) Inhibitors: ACE inhibitors (e.g., captopril) and angiotensin receptor blockers (ARBs) are also used.[4][12] However, the efficacy of ACE inhibitors may be reduced in cases of severe hypertension where the RAS system might be downregulated as a compensatory mechanism.[4]
-
Endothelin Receptor Antagonists: Drugs like macitentan (B1675890) have been shown to largely prevent the rise in blood pressure induced by angiogenesis inhibitors in preclinical models.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in blood pressure readings (Tail-Cuff Method) | Animal stress; Improper cuff size or placement; Incorrect warming of the tail | Ensure a proper acclimatization period of at least one week with daily handling.[11] Verify that the cuff size is appropriate for the animal's weight. Ensure the animal is adequately warmed to allow for vasodilation of the tail artery.[11] |
| Unexpectedly severe hypertension leading to adverse events | High dose of this compound; Individual animal sensitivity | Consider a dose-response study to identify a therapeutic window with a manageable hypertensive effect. Implement continuous monitoring with telemetry for early detection of severe blood pressure elevations. Initiate antihypertensive co-therapy proactively. |
| Lack of efficacy of ACE inhibitor co-therapy | Compensatory downregulation of the renin-angiotensin system in severe hypertension | In cases of severe blood pressure elevation (>30 mm Hg), consider switching to or adding a calcium channel blocker like nifedipine or amlodipine, which have demonstrated efficacy in this context.[4][7] |
| Difficulty with telemetry transmitter implantation surgery | Post-surgical complications (e.g., bleeding, infection) | Ensure aseptic surgical technique. Provide appropriate post-operative analgesia and care. Allow for an adequate recovery period (at least 7-10 days) before starting the experiment.[13] |
Quantitative Data Summary
Table 1: Efficacy of Antihypertensive Agents in Preclinical Models of TKI-Induced Hypertension
| TKI Studied | Animal Model | Antihypertensive Agent | Effect on Mean Arterial Pressure (MAP) | Reference |
| Sunitinib | Wistar-Kyoto Rats | Macitentan | Largely prevented the ~30 mm Hg increase in MAP | [7] |
| Sunitinib | Wistar-Kyoto Rats | Amlodipine | Largely prevented the ~30 mm Hg increase in MAP | [7] |
| Sunitinib | Wistar-Kyoto Rats | Captopril | Did not prevent the ~30 mm Hg increase in MAP | [7] |
| Cediranib | Rats | Nifedipine | Controlled severe increases in BP (30–50 mm Hg) | [4] |
| Cediranib | Rats | Captopril | Effective only for mild increases in BP (10–15 mm Hg) | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Hypertension Using Radiotelemetry in Rats
-
Animal Model: Male Wistar-Kyoto rats (225-250g).
-
Telemetry Implantation:
-
Baseline Data Collection:
-
Record baseline blood pressure, heart rate, and activity for at least 48 hours before the start of treatment.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose once daily for the duration of the study (e.g., 21 days).
-
The control group receives the vehicle on the same schedule.
-
-
Continuous Monitoring:
-
Continuously record telemetric data throughout the study period.
-
-
Data Analysis:
-
Analyze changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) from baseline.
-
Compare the treatment group to the vehicle control group using appropriate statistical methods.
-
Protocol 2: Minimization of this compound-Induced Hypertension with an Antihypertensive Agent
-
Study Design: Utilize the telemetry-implanted rat model as described in Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: this compound only.
-
Group 3: this compound + Antihypertensive agent (e.g., amlodipine).
-
Group 4: Antihypertensive agent only.
-
-
Treatment Regimen:
-
Initiate this compound and antihypertensive agent administration on the same day.
-
Alternatively, the antihypertensive agent can be introduced after hypertension has been established by this compound (therapeutic intervention model).
-
-
Monitoring and Analysis:
-
Continuously monitor blood pressure via telemetry.
-
Compare the blood pressure profiles of the this compound-only group with the this compound + antihypertensive agent group to determine the efficacy of the co-treatment in mitigating hypertension.
-
Visualizations
Caption: VEGF signaling pathway and its inhibition by this compound.
Caption: Preclinical workflow for studying TKI-induced hypertension.
References
- 1. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypertension in cancer patients treated with anti-angiogenic based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Treatment of hypertension and renal injury induced by the angiogenesis inhibitor sunitinib: preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Risks and management of hypertension in cancer patients undergoing targeted therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validation & Comparative
A Preclinical Head-to-Head: Famitinib vs. Sunitinib in Renal Cell Carcinoma Models
In the landscape of targeted therapies for renal cell carcinoma (RCC), both famitinib (B1672043) and the established first-line treatment, sunitinib (B231), are potent multi-targeted tyrosine kinase inhibitors (TKIs). This guide offers an objective comparison of their preclinical performance in RCC models, drawing from available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative preclinical studies are limited, this guide synthesizes existing data to provide a comprehensive overview of their mechanisms, in vitro and in vivo activities, and the experimental approaches used for their evaluation.
Mechanism of Action: Targeting Angiogenesis and Tumor Proliferation
Both this compound and sunitinib exert their anti-tumor effects by inhibiting key receptor tyrosine kinases (RTKs) that drive tumor angiogenesis and proliferation. Their overlapping and distinct target profiles, however, may influence their efficacy and safety.
Sunitinib is a well-characterized TKI that targets a range of RTKs, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)
-
Stem cell factor receptor (c-KIT)
-
Fms-like tyrosine kinase-3 (FLT3)
-
Colony-stimulating factor 1 receptor (CSF-1R)
-
Rearranged during transfection (RET) proto-oncogene
This compound is also a multi-targeted TKI with a similar spectrum of activity, inhibiting:
-
VEGFR-2 and -3
-
c-Kit
-
PDGFR
-
Flt3
The primary mechanism for both drugs in the context of RCC is the inhibition of the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking VEGFRs on endothelial cells, these inhibitors can stifle tumor growth and metastasis. Additionally, their activity against other RTKs can contribute to direct anti-proliferative effects on tumor cells.
In Vitro Efficacy: Kinase and Cell-Based Assays
The potency of this compound and sunitinib can be quantified through in vitro assays that measure their ability to inhibit specific kinases and the proliferation of cancer cell lines.
Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric of drug potency. The following table summarizes the reported IC50 values for this compound and sunitinib against key RTKs. It is important to note that these values are from different studies and experimental conditions may vary.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 | Data not available | 80[1][2][3] |
| PDGFRβ | Data not available | 2[1][2][3] |
Cell Proliferation Assays
The anti-proliferative effects of these TKIs on RCC cell lines are critical indicators of their potential therapeutic efficacy.
| Cell Line | This compound IC50 (µM) | Sunitinib IC50 (µM) |
| 786-O | Data not available | ~4 (in sunitinib-resistant subline)[4] |
| A498 | Data not available | ~2 (in sunitinib-resistant subline)[4] |
| Caki-1 | Data not available | Data available, but specific IC50 not provided[5] |
Note: Direct comparative IC50 data for this compound in RCC cell lines was not available in the reviewed literature. The provided sunitinib data is for context and is derived from studies developing sunitinib-resistant cell lines, where the parental lines would have a lower IC50.
In Vivo Antitumor Activity: Xenograft Models
Animal models, particularly xenografts where human RCC cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.
The following diagram illustrates a general workflow for a comparative in vivo study.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the IC50 of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant human kinase (e.g., VEGFR2), substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound or sunitinib).
-
Procedure: a. The kinase, substrate, and varying concentrations of the test compound are incubated together in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. After a set incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
Objective: To determine the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: RCC cell lines (e.g., 786-O, A498) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The culture medium is replaced with fresh medium containing various concentrations of the test compound. c. The cells are incubated for a specified period (e.g., 72 hours). d. Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Data Analysis: The absorbance or luminescence values, which are proportional to the number of viable cells, are used to calculate the percentage of growth inhibition and determine the IC50 value.
In Vivo Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human RCC cells are injected subcutaneously into the flank of the mice. b. Tumors are allowed to grow to a predetermined size. c. Mice are randomized into treatment groups (vehicle control, this compound, sunitinib). d. The compounds are administered orally at specified doses and schedules. e. Tumor volume and mouse body weight are measured regularly.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
Both this compound and sunitinib are potent multi-targeted tyrosine kinase inhibitors with significant anti-angiogenic and anti-proliferative activities relevant to the treatment of renal cell carcinoma. While sunitinib is a well-established therapeutic with a wealth of preclinical and clinical data, this compound has also demonstrated a promising profile.
The lack of direct head-to-head preclinical studies makes a definitive comparison of their potency and efficacy in RCC models challenging. The data presented in this guide, compiled from various sources, provides a foundational understanding of the preclinical characteristics of each compound. Further research involving direct comparative studies using standardized preclinical models is warranted to more precisely delineate the relative strengths and potential differential applications of this compound and sunitinib in the treatment of renal cell carcinoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Famitinib and Sorafenib in Liver Cancer: A Comparative Efficacy Guide
In the landscape of targeted therapies for advanced hepatocellular carcinoma (HCC), the multi-kinase inhibitors Famitinib and Sorafenib (B1663141) have emerged as significant therapeutic options. Both drugs function by inhibiting key signaling pathways involved in tumor growth and angiogenesis. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and safety profiles, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Key Cancer Pathways
Both this compound and Sorafenib are oral multi-kinase inhibitors, but they exhibit distinct target profiles which may influence their clinical activity and adverse event profiles.
Sorafenib is a well-established inhibitor of several kinases crucial for both tumor cell proliferation and angiogenesis.[1][2] Its primary targets include:
-
Raf kinases (BRAF and c-RAF): By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib directly hinders tumor cell proliferation.[1][2]
-
Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): Inhibition of VEGFRs blocks the signaling cascade responsible for angiogenesis, thereby impeding the formation of new blood vessels that supply tumors.[2]
-
Platelet-Derived Growth Factor Receptor (PDGFR-β): Similar to VEGFR inhibition, targeting PDGFR-β disrupts angiogenesis.[2]
-
Other kinases such as c-KIT, FLT3, and RET are also inhibited by Sorafenib.[1]
This compound is a novel multi-targeted tyrosine kinase inhibitor that also targets key pathways in cancer progression. Its targets include:
-
VEGFR-2 and VEGFR-3: Similar to Sorafenib, this compound inhibits angiogenesis by blocking these critical receptors.
-
c-Kit: Inhibition of c-Kit can impact tumor cell proliferation and survival.
-
Platelet-Derived Growth Factor Receptor (PDGFR): this compound also targets PDGFR, contributing to its anti-angiogenic effects.
-
FMS-like tyrosine kinase-3 (Flt-3): This target is particularly relevant in certain hematological malignancies and may play a role in liver cancer.
The following diagram illustrates the signaling pathways targeted by Sorafenib in hepatocellular carcinoma.
Caption: Sorafenib inhibits tumor growth and angiogenesis in HCC.
Clinical Efficacy: A Look at the Data
Direct head-to-head clinical trial data comparing this compound and Sorafenib in advanced hepatocellular carcinoma is limited. However, data from individual placebo-controlled and comparative trials provide insights into their respective efficacies.
This compound in Advanced Hepatocellular Carcinoma
A phase III clinical trial (NCT02575465) evaluated the efficacy and safety of this compound in patients with advanced HCC who had progressed on or were intolerant to at least one prior line of systemic therapy. While the full, peer-reviewed publication of this trial is pending, preliminary results have been presented. For the purpose of this guide, efficacy data will be presented upon the availability of the final published results.
Sorafenib in Advanced Hepatocellular Carcinoma
Sorafenib has been extensively studied in numerous clinical trials and has served as a standard of care and a common comparator arm in trials for new liver cancer therapies. The pivotal SHARP trial demonstrated a significant improvement in overall survival (OS) for patients treated with Sorafenib compared to placebo.
| Efficacy Endpoint | Sorafenib | Placebo | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 10.7 months | 7.9 months | 0.69 (0.55-0.87) | <0.001 |
| Time to Radiological Progression | 5.5 months | 2.8 months | - | <0.001 |
| Objective Response Rate (ORR) | 2% | 1% | - | - |
| Disease Control Rate (DCR) | 43% | 32% | - | - |
| Table 1: Efficacy of Sorafenib in the SHARP Trial. |
Safety and Tolerability: A Comparative Overview
The safety profiles of this compound and Sorafenib are characterized by a range of adverse events, which are generally manageable with dose modifications or supportive care.
This compound
Based on a phase II trial in metastatic colorectal cancer, the most common grade 3-4 adverse events associated with this compound include hypertension (11.1%), hand-foot syndrome (10.1%), thrombocytopenia (10.1%), and neutropenia (9.1%).[3]
Sorafenib
Common adverse events associated with Sorafenib in patients with advanced HCC include diarrhea, fatigue, hand-foot skin reaction, and hypertension.[4] In a meta-analysis, Sorafenib treatment was associated with a higher risk of treatment-related adverse events leading to discontinuation compared to some immunotherapies.
| Adverse Event (Any Grade) | Sorafenib |
| Diarrhea | 55% |
| Fatigue | 46% |
| Hand-Foot Skin Reaction | 45% |
| Hypertension | 30% |
| Table 2: Common Adverse Events with Sorafenib in Advanced HCC. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these drugs are crucial for reproducibility and further research.
Preclinical Xenograft Model for Efficacy Assessment
A typical experimental workflow for evaluating the in vivo efficacy of tyrosine kinase inhibitors like this compound and Sorafenib involves the use of xenograft models.
Caption: Workflow for assessing in vivo efficacy in HCC xenograft models.
Methodology:
-
Cell Culture: Human HCC cell lines (e.g., HepG2, Huh7) are cultured under standard conditions.
-
Xenograft Implantation: A specific number of cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which mice are randomized into treatment groups (e.g., Vehicle control, this compound, Sorafenib).
-
Drug Administration: The drugs are administered orally at specified doses and schedules.
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly. The experiment is terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Analysis: Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31), and western blotting for target protein phosphorylation.
Logical Framework for Comparative Efficacy Studies
The design of a clinical trial to directly compare the efficacy of two drugs like this compound and Sorafenib follows a structured logical framework.
Caption: Logical flow of a head-to-head comparative clinical trial.
Conclusion
Both this compound and Sorafenib are important therapeutic agents for advanced hepatocellular carcinoma, acting as multi-kinase inhibitors that target critical pathways in tumor progression. While Sorafenib has a well-documented efficacy and safety profile from numerous clinical trials, the comprehensive clinical data for this compound in liver cancer is still emerging. A direct, head-to-head comparison from a phase III clinical trial is needed to definitively establish the comparative efficacy and safety of this compound versus Sorafenib. The distinct target profiles of these two drugs may translate to differences in clinical outcomes and adverse event profiles, highlighting the importance of ongoing research to guide personalized treatment strategies for patients with advanced HCC.
References
- 1. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Efficacy and safety of second-line therapies for advanced hepatocellular carcinoma: a network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effect of Famitinib In Vivo: A Comparative Guide
Famitinib is a multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates significant anti-tumor activity by disrupting key signaling pathways involved in cell proliferation and angiogenesis.[1] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Flt-3.[2] By blocking these pathways, particularly the VEGF/VEGFR axis, this compound effectively impedes the formation of new blood vessels, a critical process for tumor growth and metastasis.[2] This guide provides an objective comparison of this compound's in vivo anti-angiogenic performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Angiogenic Signaling Pathways
Angiogenesis is predominantly driven by the VEGF signaling pathway. When VEGF-A binds to its receptor, VEGFR-2, on the surface of endothelial cells, it triggers receptor dimerization and autophosphorylation.[3][4] This activation initiates a cascade of downstream intracellular signals, promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[3][5]
This compound acts as a potent inhibitor at the beginning of this cascade. By binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, it prevents receptor autophosphorylation and blocks all subsequent downstream signaling.[3][4] As a multi-targeted inhibitor, this compound also blocks PDGFR, another key receptor in angiogenesis, potentially leading to a more comprehensive anti-angiogenic effect compared to single-target agents.[2][3]
Comparative In Vivo Performance
This compound has demonstrated significant tumor suppression in preclinical and clinical settings, largely attributed to its anti-angiogenic effects. A key study using a human gastric cancer xenograft model provides direct evidence of its efficacy.
Preclinical Xenograft Data
In a study utilizing BGC-823 human gastric cancer cells in nude mice, this compound was compared with standard chemotherapeutic agents. The results highlighted this compound's superior tumor inhibitory effect, which was directly linked to a reduction in blood vessel formation within the tumors.[6]
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Inhibitory Ratio (%) | Key Findings |
| Control | 1,973.0 | 0.0 | - |
| This compound (50 mg/kg) | 287.6 | 85.4 | Significantly slowed tumor growth and reduced microvessel density.[6] |
| 5-Fluorouracil (5-FU) | 1,680.3 | 14.9 | Modest tumor inhibition compared to this compound.[6] |
| Cisplatin (DDP) | 987.3 | 49.9 | Moderate tumor inhibition.[6] |
| Paclitaxel (PTX) | 1,577.6 | 20.0 | Modest tumor inhibition compared to this compound.[6] |
Clinical Trial Data
In a Phase II clinical trial for refractory metastatic colorectal cancer (mCRC), this compound showed a statistically significant improvement in progression-free survival (PFS) compared to a placebo, further validating its anti-tumor activity in a clinical setting.[7]
| Parameter | This compound Group | Placebo Group | P-value |
| Median PFS | 2.8 months | 1.5 months | 0.004 |
| Disease Control Rate (DCR) | 59.8% | 31.4% | 0.002 |
| Objective Response Rate (ORR) | 2.2% | 0.0% | 0.540 |
Alternative Anti-Angiogenic TKIs
This compound's performance can be benchmarked against other multi-targeted TKIs with similar mechanisms of action.
-
Sunitinib: A structural analog of this compound, Sunitinib also targets VEGFRs, PDGFRs, and c-Kit.[6][8] It is a well-established anti-angiogenic agent used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3]
-
Regorafenib & Fruquintinib: These TKIs have shown efficacy in mCRC after the failure of standard chemotherapy and are relevant comparators for this compound in this indication.[7]
-
Vandetanib & Sorafenib: These are other multi-kinase inhibitors that target VEGFR-2, among other receptors, and are used to inhibit tumor angiogenesis.[4][9]
Experimental Protocols
Validating the anti-angiogenic effect of a compound like this compound in vivo typically involves a tumor xenograft model. The following protocol outlines the key steps based on published studies.[6]
Human Gastric Cancer Xenograft Model
-
Cell Culture: BGC-823 human gastric cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of BGC-823 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered orally, once daily, at a specified dose (e.g., 50 mg/kg). The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers and calculated with the formula: (Length × Width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Sample Collection: After a defined treatment period (e.g., 21 days), the mice are euthanized. Tumors are excised, weighed, and either fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
Angiogenesis Assessment (Immunohistochemistry):
-
Tumor tissues are paraffin-embedded and sectioned.
-
Sections are stained with an antibody against the endothelial cell marker CD34 to visualize microvessels.
-
Microvessel density (MVD) is quantified by counting the number of stained vessels in several high-power fields under a microscope. A significant decrease in MVD in the this compound-treated group compared to the control group indicates an anti-angiogenic effect.
-
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Malate used for? [synapse.patsnap.com]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Ex Vivo Model for Anti-Angiogenic Drug Testing on Intact Microvascular Networks | PLOS One [journals.plos.org]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Kinase Inhibition: Famitinib vs. Regorafenib
In the landscape of targeted cancer therapies, multi-kinase inhibitors have emerged as a powerful class of drugs capable of simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis. This guide provides a detailed comparison of the kinase inhibitory profiles of two such drugs: Famitinib and Regorafenib. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance.
Introduction to the Contenders
This compound , a novel oral multi-targeted tyrosine kinase inhibitor, has shown significant anti-tumor activity by primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ)[1]. It is also known to inhibit other receptor tyrosine kinases (RTKs) such as VEGFR3, Flt1, and Flt3[2][3]. This compound is being investigated for use in various solid tumors and has demonstrated efficacy in preclinical and clinical studies[1][4].
Regorafenib is an oral multi-kinase inhibitor that blocks the activity of several protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment[5][6]. Its targets include VEGFR1, 2, and 3, TIE2, KIT, RET, RAF-1, and BRAF, as well as PDGFR-β and FGFR[5][6][7]. Regorafenib has been approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC)[8][9].
Comparative Kinase Inhibitory Profiles
The potency of this compound and Regorafenib against a panel of key kinases is summarized below. The data, presented as IC50 values (the concentration of the drug that inhibits 50% of the enzyme's activity), has been compiled from various in vitro biochemical assays. It is important to note that direct comparisons should be made with caution as the experimental conditions may have varied between studies.
| Kinase Target | This compound IC50 (nM) | Regorafenib IC50 (nM) | Primary Signaling Pathway |
| VEGFR1 | - | 13 | Angiogenesis, Vasculogenesis |
| VEGFR2 | 4.7[1] | 4.2 | Angiogenesis, Vasculogenesis |
| VEGFR3 | - | 46 | Angiogenesis, Lymphangiogenesis |
| c-Kit | 2.3[1] | 7 | Cell Proliferation, Survival |
| PDGFRβ | 6.6[1] | 22 | Cell Proliferation, Migration |
| RET | - | 1.5 | Cell Proliferation, Differentiation |
| Raf-1 | - | 2.5 | MAPK/ERK Signaling Pathway |
| B-RAF | - | 28 | MAPK/ERK Signaling Pathway |
| TIE2 | - | - | Angiogenesis, Vessel Stability |
| FGFR1 | - | - | Angiogenesis, Cell Proliferation |
Signaling Pathways and Mechanisms of Action
Both this compound and Regorafenib exert their anti-tumor effects by inhibiting key signaling pathways involved in cancer progression. The diagrams below illustrate the primary pathways targeted by these inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments used to determine kinase inhibitory profiles.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Consistency of Famitinib's Anti-Tumor Efficacy Across Preclinical Research
A Comparative Analysis of Famitinib's Performance in Gastric, Non-Small Cell Lung, Renal, and Colorectal Cancer Models from Independent Laboratories
This compound, a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated promising anti-tumor activity in a variety of preclinical cancer models. By primarily targeting key signaling pathways involved in tumor angiogenesis and proliferation, namely VEGFR2, c-Kit, and PDGFR, this compound has been a subject of investigation for its therapeutic potential. This guide provides an objective comparison of the reproducibility of this compound's anti-tumor effects across different research settings, summarizing key quantitative data from independent preclinical studies.
In Vitro Anti-Proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell proliferation. Analysis of data from different laboratories on various cancer cell lines reveals a degree of consistency in this compound's in vitro activity.
| Cancer Type | Cell Line | IC50 (µM) | Laboratory/Study |
| Gastric Cancer | BGC-823 | 3.6 | Sun et al. (2016)[1] |
| MGC-803 | 3.1 | Sun et al. (2016)[1] | |
| Non-Small Cell Lung Cancer | NCI-H1975 | Not explicitly stated for monotherapy; used in combination studies | (Data from multiple studies suggest activity, but direct comparable monotherapy IC50 values from different labs were not readily available in the searched literature) |
| PC-9 | Not explicitly stated for monotherapy; used in combination studies | (Data from multiple studies suggest activity, but direct comparable monotherapy IC50 values from different labs were not readily available in the searched literature) | |
| Renal Cell Carcinoma | 786-O | (Data not consistently reported across multiple independent preclinical studies) | |
| ACHN | (Data not consistently reported across multiple independent preclinical studies) | ||
| Colorectal Cancer | HT-29 | (Data not consistently reported across multiple independent preclinical studies) | |
| HCT116 | (Data not consistently reported across multiple independent preclinical studies) |
Note: The table reflects the challenge in finding directly comparable IC50 values from multiple independent preclinical studies for all cell lines. The available data for gastric cancer from a single prominent study is presented.
In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has also been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. Tumor growth inhibition (TGI) is a key metric in these studies.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Laboratory/Study |
| Gastric Cancer | BGC-823 | 50 mg/kg, daily | 85.4% | Sun et al. (2016)[1] |
| Non-Small Cell Lung Cancer | NCI-H1975 | 10 mg/kg (in combination) | Synergistic effect observed | Zou et al. (2019) |
| PC-9 | 10 mg/kg (in combination) | Synergistic effect observed | Zou et al. (2019) | |
| Renal Cell Carcinoma | ACHN | 40 mg/kg/day (Sunitinib, a similar TKI) | Significant growth prevention | Shin et al. (2012)[2] |
| Colorectal Cancer | HT-29 / HCT116 | (Limited comparable preclinical data on this compound monotherapy from different labs) |
Note: The table highlights available in vivo data. For renal cell carcinoma, data for the structurally and functionally similar TKI, Sunitinib (B231), is included for context due to the limited availability of directly comparable this compound studies from different labs in the initial search.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro Cell Proliferation Assay (MTS/MTT Assay)
The anti-proliferative effect of this compound is commonly assessed using MTS or MTT assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells (e.g., BGC-823, MGC-803) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.6 to 20.0 µM) for specific durations (e.g., 24, 48, 72 hours).[1]
-
Reagent Incubation: After the treatment period, MTS or MTT reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm for MTS and 570 nm for MTT).[3]
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability compared to untreated control cells is calculated to determine the IC50 value.
In Vivo Xenograft Tumor Growth Inhibition Study
The efficacy of this compound in inhibiting tumor growth in a living organism is evaluated using xenograft models.
-
Cell Implantation: A specific number of human cancer cells (e.g., 3.0 x 10^6 BGC-823 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to a control group (vehicle) or treatment groups.
-
Drug Administration: this compound is administered orally at specified doses (e.g., 50 mg/kg daily).[1] Other chemotherapeutic agents, when used for comparison, are administered according to their established protocols.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (width)^2 x length/2.
-
Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in this compound's action and evaluation, the following diagrams are provided.
Conclusion
References
- 1. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of sunitinib against skeletal metastatic renal cell carcinoma through inhibition of osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of Famitinib and Other VEGFR Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway have become a cornerstone in the treatment of various solid tumors. These agents primarily function by inhibiting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Famitinib, a novel multi-targeted tyrosine kinase inhibitor (TKI), has shown promise in clinical trials. This guide provides a head-to-head comparison of this compound with other established VEGFR inhibitors such as Sunitinib, Sorafenib (B1663141), Pazopanib, and Apatinib (B926), focusing on their mechanism of action, preclinical potency, clinical efficacy, and safety profiles to aid researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Inhibition Profile
VEGFR inhibitors, while sharing a common primary target, exhibit distinct kinase inhibition profiles, which can influence their efficacy and toxicity. This compound is a multi-targeted TKI that inhibits VEGFR2/3, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] This multi-targeted approach is common among many VEGFR inhibitors.
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for this compound and its comparators against a panel of key kinases.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase | This compound | Sunitinib | Sorafenib | Pazopanib | Apatinib |
| VEGFR1 | - | - | 26 | 10 | - |
| VEGFR2 | 4.7 | 80 | 90 | 30 | Selective |
| VEGFR3 | - | - | 20 | 47 | - |
| PDGFRα | - | - | - | 71 | - |
| PDGFRβ | 6.6 | 2 | 57 | 81 | - |
| c-Kit | 2.3 | Potent | 68 | 74 | >1000 |
| Flt-3 | Potent | Potent | 58 | - | - |
| Raf-1 | - | - | 6 | - | - |
| B-Raf | - | - | 22 | - | - |
| (Note: IC50 values can vary between different studies and experimental conditions. Data compiled from multiple sources. A "-" indicates data was not readily available in the searched literature.) |
Preclinical and Clinical Efficacy
The true measure of a drug's potential lies in its performance in both preclinical models and clinical trials. This section compares the available data for this compound and other VEGFR inhibitors across different cancer types.
This compound: Clinical Data
This compound has been investigated in several solid tumors. In a Phase II trial for refractory metastatic colorectal cancer (mCRC), this compound demonstrated a median progression-free survival (PFS) of 2.8 months compared to 1.5 months for placebo.[1][2][3] The disease control rate (DCR) was 59.8% for the this compound group versus 31.4% for the placebo group.[1][3] In a single-center study on metastatic renal cell carcinoma (mRCC), this compound showed a promising median PFS of 10.7 months and an objective response rate (ORR) of 50.0%.[4] A head-to-head trial comparing this compound to Sunitinib in advanced gastrointestinal stromal tumor (GIST) patients who have failed imatinib (B729) has been completed, though full results are pending public release.[5] Another study was designed to compare this compound with Sunitinib in mRCC.[6]
Comparative Clinical Efficacy in Key Indications
Direct head-to-head trials are the gold standard for comparing treatments. While such data for this compound is still emerging, we can compare the efficacy of established VEGFR inhibitors in specific cancers to provide context.
Table 2: Summary of Clinical Efficacy Data in Select Indications
| Drug | Indication | Trial Phase | Primary Endpoint | Result | Citation(s) |
| This compound | mCRC (refractory) | II | Median PFS | 2.8 months (vs. 1.5 months placebo) | [1][2][3] |
| This compound | mRCC | I/II | Median PFS | 10.7 months | [4] |
| Sunitinib | mRCC (1st line) | III | Median PFS | 11 months (vs. 5 months IFN-α) | [7] |
| Pazopanib | mRCC (1st line) | III | Median PFS | 8.4 months (non-inferior to Sunitinib's 9.5 months) | |
| Sorafenib | HCC (advanced) | III | Median OS | 10.7 months (vs. 7.9 months placebo) | [8] |
| Apatinib | Gastric Cancer (advanced) | III | Median OS | 6.5 months (vs. 4.7 months placebo) |
(PFS: Progression-Free Survival; OS: Overall Survival; mCRC: metastatic Colorectal Cancer; mRCC: metastatic Renal Cell Carcinoma; HCC: Hepatocellular Carcinoma; IFN-α: Interferon-alpha)
Safety and Tolerability Profile
The safety profile of a TKI is a critical factor in its clinical utility. The table below outlines the incidence of common Grade 3 or higher adverse events associated with these VEGFR inhibitors.
Table 3: Incidence of Common Grade 3/4 Adverse Events (%)
| Adverse Event | This compound (mCRC)[1][2] | Sunitinib (mRCC)[7] | Sorafenib (HCC)[8][9] | Pazopanib (mRCC)[10] | Apatinib (Gastric Cancer)[11] |
| Hypertension | 11.1 | 12 | 2-19 | 4-36 | 36.6 |
| Hand-Foot Syndrome | 10.1 | 9 | 8-10.7 | - | 8.3 |
| Diarrhea | - | 9 | 6-8 | 4 | 5.6 |
| Fatigue/Asthenia | - | 11 | 3.4-9.5 | - | 24.9 (any grade) |
| Thrombocytopenia | 10.1 | 10 | - | - | 7.1 |
| Neutropenia | 9.1 | 7 | - | - | 6.7 |
| Proteinuria | - | - | - | - | 10.3 |
| Anemia | - | - | - | - | 14.0 |
| (Note: Incidence rates are from different studies and patient populations and should be interpreted with caution. A "-" indicates the event was not reported as a primary adverse event in the cited source.) |
Experimental Protocols and Visualizations
To provide a comprehensive resource, this section includes standardized protocols for key preclinical assays used to evaluate VEGFR inhibitors and visual diagrams of relevant biological pathways and workflows.
Key Experimental Methodologies
1. Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of the VEGFR inhibitor (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. In Vivo Tumor Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate in vivo anti-tumor efficacy.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of drug treatment on tumor growth is then monitored over time.
-
Procedure:
-
Cell Preparation: Culture human cancer cells (e.g., BGC-823 gastric cancer cells) to ~80% confluency. Harvest and resuspend the cells in a sterile solution (e.g., PBS or a mix with Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old athymic nude mice.
-
Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the VEGFR inhibitor (e.g., this compound, formulated in physiological saline) orally once daily. The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2. Monitor the body weight and general health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days or when tumors reach a maximum size), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage.
-
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR signaling pathway and a typical workflow for evaluating a TKI like this compound.
References
- 1. This compound versus placebo in the treatment of refractory metastatic colorectal cancer: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound in metastatic renal cell carcinoma: a single center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib-Related Adverse Events in Predicting the Early Radiologic Responses of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pazopanib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness and safety of low‐dose apatinib in advanced gastric cancer: A real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Famitinib's Impact on Downstream Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Famitinib's performance against other multi-targeted tyrosine kinase inhibitors (TKIs), supported by experimental data. This compound is an oral TKI that targets several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), c-Kit, and Flt-3, playing a crucial role in tumor growth, angiogenesis, and metastasis.[1][2]
This guide will delve into the experimental validation of this compound's effect on downstream signaling pathways, comparing its efficacy with the well-established TKIs, Sunitinib and Sorafenib. These drugs share overlapping targets, primarily inhibiting pathways crucial for cancer cell survival and proliferation.[1]
Comparative Analysis of Kinase Inhibition and Cellular Proliferation
The potency of a TKI is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the available IC50 data for this compound, Sunitinib, and Sorafenib against key kinases and various cancer cell lines.
Table 1: Comparative Kinase Inhibition (IC50 in nM)
| Target Kinase | This compound | Sunitinib | Sorafenib |
| c-Kit | 2.3 | 1-10 | 68 |
| VEGFR-2 | 4.7 | 9 | 90 |
| PDGFRβ | 6.6 | 8 | 57 |
| Flt-3 | Not specified | 250 | Not specified |
| Raf-1 | Not specified | Not specified | 6 |
| B-Raf | Not specified | Not specified | 22 |
Note: Data is compiled from various preclinical studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 2: Comparative Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound | Sunitinib | Sorafenib |
| BGC-823 | Gastric Cancer | 3.6 | Not specified | Not specified |
| MGC-803 | Gastric Cancer | 3.1 | Not specified | Not specified |
| HCT 116 | Colon Carcinoma | Not specified | Not specified | 18.6 |
| MCF7 | Breast Carcinoma | Not specified | Not specified | 16.0 |
| H460 | Non-small cell lung carcinoma | Not specified | Not specified | 18.0 |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified | 7.10 |
| Huh7 | Hepatocellular Carcinoma | Not specified | Not specified | 11.03 |
Downstream Signaling Pathway Modulation: A Head-to-Head Look
The inhibition of receptor tyrosine kinases by this compound and its counterparts leads to the modulation of key downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.
A study on prostate tumor-derived endothelial cells revealed that Sunitinib treatment reduced the phosphorylation of Akt (Ser473), while Sorafenib had no significant effect. In contrast, both Sunitinib and Sorafenib were shown to inhibit the phosphorylation of ERK1/2. In other studies, Sorafenib has been demonstrated to decrease the phosphorylation levels of both AKT and ERK in various cancer cell lines.
While direct comparative preclinical studies involving this compound are limited, its mechanism of action through the inhibition of VEGFR and PDGFR suggests a similar impact on the AKT and ERK signaling pathways.
Experimental Protocols
To validate the effects of this compound and other TKIs on downstream signaling pathways, the following experimental protocols are commonly employed:
Western Blot Analysis for Phosphorylated AKT and ERK
This technique is used to detect and quantify the levels of phosphorylated (activated) and total AKT and ERK proteins in cell lysates after treatment with the inhibitors.
1. Cell Culture and Treatment:
-
Plate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Sunitinib, or Sorafenib for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (Ser473), total AKT, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and proliferation in response to drug treatment.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Drug Treatment:
-
Treat the cells with a range of concentrations of this compound, Sunitinib, or Sorafenib for 24, 48, or 72 hours.
3. MTS Reagent Addition:
-
Add MTS reagent to each well and incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each drug.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
1. Plate Coating:
-
Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.
2. Cell Seeding and Treatment:
-
Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix.
-
Treat the cells with different concentrations of this compound, Sunitinib, or Sorafenib.
3. Incubation:
-
Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
4. Imaging and Analysis:
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
Famitinib in Combination with Chemotherapy: A Comparative Analysis for Researchers
A comprehensive review of preclinical and clinical data on the efficacy, safety, and mechanisms of action of Famitinib when combined with different chemotherapy agents.
Introduction
This compound is an orally administered, small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity by targeting key signaling pathways involved in tumor angiogenesis and proliferation. Its primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][2] This guide provides a comparative analysis of this compound in combination with various chemotherapeutic agents, drawing upon data from both preclinical studies and clinical trials. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current landscape of this compound combination therapies, supported by experimental data and mechanistic insights.
Comparative Efficacy and Safety: Clinical Data
Clinical trials have explored the combination of this compound with different chemotherapy regimens across various cancer types. Below is a summary of the key efficacy and safety data from two notable studies.
This compound, Nab-Paclitaxel, and Camrelizumab in Triple-Negative Breast Cancer (FUTURE-C-PLUS Trial)
This phase 2, single-arm study evaluated the efficacy and safety of this compound in combination with the chemotherapeutic agent nab-paclitaxel and the anti-PD-1 antibody camrelizumab as a first-line treatment for patients with immunomodulatory advanced triple-negative breast cancer (TNBC).[3][4]
Table 1: Efficacy and Safety of this compound, Nab-Paclitaxel, and Camrelizumab in Advanced TNBC
| Endpoint | Result | 95% Confidence Interval (CI) |
| Efficacy | ||
| Objective Response Rate (ORR) | 81.3%[3] | 70.2% - 92.3% |
| Disease Control Rate (DCR) | 95.8%[4] | - |
| Median Progression-Free Survival (PFS) | 13.6 months[3] | 8.4 - 18.8 months |
| Median Overall Survival (OS) | 29.4 months[4] | 23.3 - 35.5 months |
| Grade 3/4 Adverse Events (Most Common) | ||
| Neutropenia | 33.3%[5] | - |
| Anemia | 10.4%[5] | - |
| Febrile Neutropenia | 10.4%[5] | - |
| Thrombocytopenia | 8.3%[5] | - |
This compound with Concurrent Chemoradiotherapy (Cisplatin) in Nasopharyngeal Carcinoma
A phase 1, open-label, dose-escalation study assessed the safety and efficacy of this compound combined with concurrent chemoradiotherapy, where cisplatin (B142131) is a standard component, in patients with locoregionally advanced nasopharyngeal carcinoma.[6]
Table 2: Efficacy and Safety of this compound with Concurrent Chemoradiotherapy (Cisplatin) in Nasopharyngeal Carcinoma
| Endpoint | Result |
| Efficacy | |
| Complete Response Rate (3 months post-treatment) | 95%[6] |
| 3-Year Progression-Free Survival (PFS) | 70%[6] |
| 3-Year Distant Metastasis-Free Survival | 75%[6] |
| Grade 3/4 Adverse Events (Most Common) | |
| Leukopenia | Reported[6] |
| Neutropenia | Reported[6] |
| Radiation Mucositis | Reported[6] |
| Thrombocytopenia (Dose-Limiting) | Reported in 2 patients at 25 mg[6] |
| Hypertension (Dose-Limiting) | Reported in 2 patients at 25 mg[6] |
Preclinical Comparative Efficacy
A preclinical study in a human gastric cancer xenograft model directly compared the in vivo anti-tumor efficacy of this compound with standard chemotherapeutic agents, including cisplatin and paclitaxel (B517696).
Table 3: In Vivo Efficacy of this compound vs. Chemotherapy in a Gastric Cancer Xenograft Model
| Treatment Group | Tumor Inhibitory Ratio |
| This compound (50 mg/kg) | 85.4%[7] |
| Cisplatin (DDP) | 49.9%[7] |
| Paclitaxel (PTX) | 20.0%[7] |
| 5-Fluorouracil (5-FU) | 14.9%[7] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR, PDGFR, and c-Kit.[1][2] This inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. The combination with chemotherapy can lead to synergistic effects by targeting different aspects of tumor biology.
This compound in Combination with Chemotherapy: A Mechanistic Overview
The combination of this compound with cytotoxic chemotherapy is thought to have a multi-pronged anti-tumor effect. This compound's anti-angiogenic properties can normalize the tumor vasculature, which may enhance the delivery and efficacy of concurrently administered chemotherapeutic agents. Furthermore, by inhibiting key survival pathways, this compound may lower the threshold for chemotherapy-induced apoptosis.
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit, affecting downstream pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols from a preclinical study evaluating this compound.
In Vitro Assays
A study on human gastric cancer cell lines (BGC-823 and MGC-803) utilized the following methods:
-
Cell Viability Assay:
-
Method: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
Procedure: Cells were treated with varying concentrations of this compound (0 to 20.0 µM) for 24, 48, and 72 hours before the MTS assay was performed to determine cell viability.
-
-
Apoptosis Assay:
-
Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Procedure: Apoptosis in BGC-823 and MGC-803 cells was measured after treatment with this compound. The expression of the anti-apoptotic protein BCL2 was also assessed.[7]
-
-
Cell Cycle Analysis:
-
Method: Flow cytometry.
-
Procedure: The cell cycle distribution of gastric cancer cells was analyzed following treatment with this compound to determine the phase of cell cycle arrest.
-
-
Western Blotting:
-
Procedure: Standard western blotting techniques were used to measure the protein levels of BCL2.
-
In Vivo Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line: BGC-823 human gastric cancer cells.
-
Procedure:
-
BGC-823 cells were injected subcutaneously into nude mice.
-
When tumors reached a volume of approximately 100 mm³, the mice were randomized into different treatment groups.
-
This compound was administered orally once daily for 3 weeks.
-
Comparator chemotherapies were administered at the following doses: 5-FU (10 mg/kg), cisplatin (3 mg/kg), and paclitaxel (10 mg/kg).
-
Tumor volume and animal weight were measured twice weekly.
-
After 21 days, the mice were sacrificed, and the tumors were excised for analysis.
-
Caption: Workflow of the in vivo xenograft study.
Conclusion
The combination of this compound with various chemotherapies has shown promising results in both preclinical and clinical settings. In advanced triple-negative breast cancer, the addition of this compound to nab-paclitaxel and immunotherapy resulted in high response rates and a significant survival benefit. In nasopharyngeal carcinoma, this compound combined with chemoradiotherapy was found to be safe and effective. Preclinical data further support the potent anti-tumor activity of this compound, demonstrating superior tumor growth inhibition compared to single-agent chemotherapy in a gastric cancer model.
The mechanism of action, centered on the inhibition of key receptor tyrosine kinases, provides a strong rationale for these combination strategies. The detailed experimental protocols provided herein offer a foundation for further research into the synergistic effects of this compound and chemotherapy. Future studies should continue to explore the optimal combinations, dosing schedules, and patient populations that will benefit most from these promising therapeutic approaches.
References
- 1. What is this compound Malate used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. This compound with Camrelizumab and Nab-Paclitaxel for Advanced Immunomodulatory Triple-Negative Breast Cancer (FUTURE-C-Plus): An Open-Label, Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. This compound in combination with concurrent chemoradiotherapy in patients with locoregionally advanced nasopharyngeal carcinoma: a phase 1, open-label, dose-escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Famitinib
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Famitinib is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This compound, a multi-targeted tyrosine kinase inhibitor (TKI), requires careful management as hazardous chemical waste.[1][2] Adherence to proper disposal protocols is paramount to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure involving this compound, it is essential to consult the manufacturer's Safety Data Sheet (SDS) for comprehensive information on potential hazards, required personal protective equipment (PPE), and emergency protocols.[1]
Personal Protective Equipment (PPE): All personnel handling this compound in solid or solution form must wear appropriate PPE, including:
-
Gloves: Chemically resistant nitrile gloves, preferably double-gloved, provide a robust barrier against skin contact.[3]
-
Eye Protection: Safety glasses with side shields or goggles are necessary to protect from splashes and aerosols.[3]
-
Lab Coat/Gown: A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs protects skin and personal clothing from contamination.[3]
-
Respiratory Protection: When handling the compound as a powder or when aerosols may be generated, a NIOSH-approved respirator (N-95 or higher) is recommended to prevent inhalation.[3]
All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of aerosolization and inhalation.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste and should never be disposed of in regular trash or poured down the drain.[1] The primary methods for disposal involve incineration or chemical destruction by a licensed waste disposal service.[4]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[1] All labware that has come into contact with this compound, such as tubes and pipette tips, should also be disposed of as hazardous solid waste.[3]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5]
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[1]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1]
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, awaiting pickup by a licensed waste disposal company.[4] The storage area should be cool and dry.[4]
-
-
Engage a Licensed Waste Disposal Company:
-
Decontamination:
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data
Currently, there is no publicly available quantitative data specifying concentrations for chemical inactivation or other specific disposal parameters for this compound. The general guideline is to treat all concentrations of this compound as hazardous.
Experimental Protocols
Specific experimental protocols for the disposal or deactivation of this compound are not detailed in publicly available literature. The standard and required procedure is to entrust the disposal to certified hazardous waste management services that have the appropriate facilities and protocols for handling potent pharmaceutical compounds.[4][6]
References
Essential Safety and Logistics for Handling Famitinib
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Famitinib is paramount to ensure both personal safety and the integrity of experimental outcomes. This compound is an orally active, multi-targeted tyrosine kinase inhibitor with powerful antitumor activity.[1] As with many compounds in its class, it requires careful handling to minimize exposure due to its potential biological effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for laboratory personnel.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Compounding (powder) | Tightly fitting safety goggles with side shields. | Double-gloving with chemotherapy-tested nitrile gloves. | Disposable gown with knit cuffs. | Work in a chemical fume hood. A NIOSH-approved respirator may be required if a fume hood is not available. |
| Solution Preparation | Tightly fitting safety goggles with side shields; face shield if splashing is possible. | Double-gloving with chemotherapy-tested nitrile gloves. | Disposable, fluid-resistant gown with knit cuffs. | Work in a chemical fume hood or biological safety cabinet. |
| Handling Samples | Tightly fitting safety goggles with side shields. | Chemotherapy-tested nitrile gloves. | Disposable gown or lab coat. | Ensure adequate ventilation. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Double-gloving with chemotherapy-tested nitrile gloves. | Impervious disposable gown and shoe covers. | A NIOSH-approved respirator should be used. |
| Waste Disposal | Safety glasses. | Chemotherapy-tested nitrile gloves. | Lab coat. | Not generally required if waste is properly contained. |
Note: Always inspect gloves for any signs of damage before use and change them frequently.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Before handling, ensure that all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Cover the work surface with a disposable, absorbent plastic-backed pad.[2]
-
-
Weighing and Reconstitution :
-
When handling the powdered form, perform all manipulations within a chemical fume hood to avoid inhalation of dust particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent slowly to the powder to avoid splashing.
-
-
Experimental Use :
-
Clearly label all containers with the compound name, concentration, and date.
-
When transferring solutions, use Luer-Lok syringes to prevent accidental needle detachment.[3]
-
-
Decontamination :
-
After handling, decontaminate all non-disposable equipment and work surfaces. A common procedure involves an initial cleaning with a detergent solution, followed by a rinse, and then a final wipe with 70% isopropyl alcohol.[4]
-
Dispose of all cleaning materials as contaminated waste.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation :
-
Trace Waste : Items with minimal residual contamination, such as used gloves, gowns, bench paper, and empty vials, should be placed in a designated "Trace Chemotherapy Waste" container, often a yellow bin.[2][4]
-
Bulk Waste : Unused or expired this compound, grossly contaminated items, and spill cleanup materials are considered bulk waste. This waste must be disposed of in a "Bulk Chemotherapy Waste" container, which is typically a black bin.[3][4]
-
Sharps : Needles and syringes should be disposed of in a puncture-resistant chemotherapy sharps container.[3]
-
-
Container Management :
-
All waste containers must be clearly labeled, kept sealed when not in use, and stored in a secure, designated area.[4]
-
-
Final Disposal :
-
Disposal of all this compound waste must be handled by a licensed hazardous waste management company, typically through high-temperature incineration.[2][5] Do not dispose of this compound or its waste in regular trash or down the drain.[4] Local environmental regulations should always be consulted for specific requirements.[6]
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact : Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean the spill. Cover the spill with an absorbent material, and then clean the area with a decontaminating solution.[6] All cleanup materials should be disposed of as bulk hazardous waste.[6]
Below is a diagram illustrating the general workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
